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Benzoic acid, 3-(phenylazo)-

Cat. No.: B081299
CAS No.: 14474-22-7
M. Wt: 226.23 g/mol
InChI Key: PSIKAQNVARWEFI-UHFFFAOYSA-N
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Description

Significance of Azobenzene (B91143) Compounds in Contemporary Chemistry and Materials Science

Azobenzene and its derivatives are a class of organic compounds characterized by two phenyl rings connected by a nitrogen-nitrogen double bond (-N=N-). This azo linkage is the key to their most significant property: photoisomerization. Upon irradiation with light of a specific wavelength, typically UV light, the more stable trans isomer can be converted to the less stable cis isomer. This process is often reversible, either by irradiation with a different wavelength of light (e.g., visible light) or through thermal relaxation. derpharmachemica.com This reversible switching between two distinct geometric and electronic states at the molecular level has profound implications for the macroscopic properties of materials incorporating these compounds. researchgate.net

The significance of azobenzene compounds in contemporary science is vast and multidisciplinary. They are fundamental building blocks in the development of:

Molecular Switches and Motors: The ability to control molecular shape with light allows for the creation of nanoscale switches and motors that can perform work. derpharmachemica.com

Smart Materials: Incorporation of azobenzene moieties into polymers and other materials enables the fabrication of surfaces with tunable properties, such as wettability and adhesion, as well as light-activated actuators and soft robotics. researchgate.net

Drug Delivery Systems: The conformational change of azobenzene can be harnessed to create "cages" for therapeutic agents that release their cargo upon light stimulation at a specific target site. derpharmachemica.com

Optical Data Storage: The two distinct states of azobenzene can be used to represent binary data, opening possibilities for high-density optical data storage.

Overview of Azobenzene Carboxylic Acids as Functional Motifs

The introduction of a carboxylic acid (-COOH) group onto the azobenzene scaffold creates a bifunctional molecule with expanded possibilities. The carboxylic acid group serves as a versatile functional handle for a variety of chemical transformations and interactions, including:

Anchoring to Surfaces: The carboxyl group can be used to attach azobenzene units to metal oxide surfaces, such as titanium dioxide, for the development of photosensitive films and coatings. nih.gov

Hydrogen Bonding and Self-Assembly: The ability of the carboxylic acid to form strong hydrogen bonds allows for the programmed self-assembly of azobenzene molecules into well-defined supramolecular structures, such as monolayers and liquid crystals. frontiersin.orgtandfonline.com This is crucial for creating ordered materials with anisotropic properties.

Formation of Amides and Esters: The carboxylic acid can be readily converted into amides and esters, providing a straightforward method for integrating azobenzene units into larger molecular architectures, including polymers and biologically active molecules. researchgate.net

Modulation of pH-Responsiveness: The acidity of the carboxylic acid group can be influenced by the photoisomerization of the azo bond, leading to materials with light-tunable pH-responsive behavior.

The position of the carboxylic acid on the phenyl ring (ortho, meta, or para) significantly influences the molecule's properties. For instance, the para-substituted 4-(phenylazo)benzoic acid has been shown to form stable hydrogen-bonded liquid crystalline phases, while the meta-substituted isomer, Benzoic acid, 3-(phenylazo)-, exhibits different molecular alignment due to its non-coplanar geometry.

Historical Development of Research on Azobenzene Derivatives with Carboxylic Acid Functionalities

The journey of azobenzene research began in the mid-19th century with its initial synthesis. derpharmachemica.com However, the remarkable photochromic properties of these compounds were not fully recognized until 1937. derpharmachemica.com The subsequent decades, particularly the 1950s, laid the foundational understanding of their photochemical behavior. derpharmachemica.com

The specific exploration of azobenzene derivatives bearing carboxylic acid groups evolved from the broader field of dye chemistry and the development of diazonium coupling reactions in the late 19th and early 20th centuries. Early research was primarily focused on the synthesis and characterization of these compounds as dyes, with their chromophoric azo group being the main point of interest.

A significant turning point was the recognition that these molecules could undergo reversible photoisomerization. This discovery shifted the research focus towards their potential as functional molecules. The introduction of the carboxylic acid was a key step in enabling their integration into more complex systems. Researchers began to exploit the carboxyl group to anchor these photoswitches to surfaces and to direct their self-assembly through hydrogen bonding. A notable example is the work on molecularly imprinted ultrathin films of titanium oxide using 4-(4-propyloxyphenylazo)benzoic acid in 1998, which demonstrated the utility of the carboxylic acid in creating specific binding sites. nih.gov More recent research has delved into the synthesis of various azobenzene carboxylic acid derivatives to fine-tune their properties for applications in areas like photodynamic therapy, light-controlled friction, and as components of metal-organic frameworks (MOFs). nih.govfrontiersin.orgdntb.gov.ua

Scope and Research Focus on Benzoic Acid, 3-(phenylazo)-

Benzoic acid, 3-(phenylazo)-, with the IUPAC name 3-(phenyldiazenyl)benzoic acid, is a specific isomer of azobenzene carboxylic acid that has garnered considerable attention in academic research. Its chemical structure, featuring a carboxylic acid group at the meta-position of one of the phenyl rings, leads to distinct properties compared to its ortho- and para-substituted counterparts.

The primary research focus on Benzoic acid, 3-(phenylazo)- can be categorized as follows:

Synthesis and Characterization: A fundamental area of research involves the development and optimization of synthetic routes, most commonly through diazotization reactions. This includes the diazotization of an aniline (B41778) derivative followed by coupling with benzoic acid. Detailed characterization using spectroscopic methods such as ¹H NMR, IR, and UV-Vis is crucial to confirm its structure and purity.

Applications in Dyes and Pigments: Due to the chromophoric nature of the azo bond, Benzoic acid, 3-(phenylazo)- has been investigated for its use as a dye, typically exhibiting an orange to brown color. Studies have shown its good color fastness and stability to light exposure when applied to textiles.

Development of Photochemical Materials: A significant portion of the research on this compound is dedicated to its use in creating light-responsive materials. By incorporating it as a functional monomer into polymer matrices, researchers have developed smart materials that can change their properties upon UV irradiation, with potential applications in sensors and smart coatings.

Intermediate in Organic Synthesis: The presence of both the azo group and the carboxylic acid functionality makes Benzoic acid, 3-(phenylazo)- a valuable intermediate for the synthesis of more complex organic molecules with unique properties.

Compound Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Benzoic acid, 3-(phenylazo)-C13H10N2O2226.2314474-22-7
4-(phenylazo)benzoic acidC13H10N2O2226.231562-93-2
4-(4-propyloxyphenylazo)benzoic acidC16H16N2O3284.31Not Available
AzobenzeneC12H10N2182.22103-33-3
AnilineC6H7N93.1362-53-3
Benzoic acidC7H6O2122.1265-85-0

Spectroscopic Data for Benzoic acid, 3-(phenylazo)-

Spectroscopic TechniqueKey FeaturesReference
¹H NMR (in DMSO-d₆)δ 13.34 ppm (carboxylic proton)
IR Spectroscopy ~1450–1600 cm⁻¹ (-N=N- stretch), 2500–3300 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (C=O stretch)
UV-Vis Spectroscopy λₘₐₓ ≈ 326 nm unibo.it

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O2 B081299 Benzoic acid, 3-(phenylazo)- CAS No. 14474-22-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14474-22-7

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

3-phenyldiazenylbenzoic acid

InChI

InChI=1S/C13H10N2O2/c16-13(17)10-5-4-8-12(9-10)15-14-11-6-2-1-3-7-11/h1-9H,(H,16,17)

InChI Key

PSIKAQNVARWEFI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O

Synonyms

AZOBENZENE-3-CARBOXYLICACID

Origin of Product

United States

Structural Characterization and Analysis of Benzoic Acid, 3 Phenylazo

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity, purity, and structural features of "Benzoic acid, 3-(phenylazo)-". Techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly crucial for a comprehensive characterization.

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for confirming the structural isomerism (regiochemistry) and assessing the purity of "Benzoic acid, 3-(phenylazo)-". The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals in the ¹H NMR spectrum provide unambiguous evidence for the placement of the phenylazo group at the C3 position of the benzoic acid ring.

The spectrum is expected to show distinct signals corresponding to the nine aromatic protons and one acidic proton. The protons on the unsubstituted phenyl ring typically appear as a complex multiplet. The protons on the substituted benzoic acid ring, however, provide key information for confirming the 3-position substitution. The distinct electronic environments lead to four separate signals for these protons.

Purity assessment is achieved by integrating the area under each proton signal, which should correspond to the number of protons in that environment. The absence of extraneous peaks indicates a high degree of purity.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Benzoic acid, 3-(phenylazo)-

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)> 10.0Singlet (broad)1H
H-2 (Benzoic Ring)8.3 - 8.5Singlet or Doublet of doublets1H
H-4 (Benzoic Ring)7.9 - 8.1Doublet of doublets1H
H-6 (Benzoic Ring)7.9 - 8.1Doublet of doublets1H
H-5 (Benzoic Ring)7.5 - 7.7Triplet1H
Phenyl Ring Protons7.4 - 7.6Multiplet5H

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low symmetry of "Benzoic acid, 3-(phenylazo)-", a total of 13 distinct signals are expected, one for each unique carbon atom.

The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's chemical environment. The carboxyl carbon (-COOH) is characteristically deshielded and appears at the lowest field (highest ppm value). The carbons directly bonded to the azo nitrogen atoms (C-3 and C-1') also exhibit distinct chemical shifts. The remaining aromatic carbons appear in the typical range for sp²-hybridized carbons. A predicted spectrum for a derivative, 3-(Phenylazo)benzoic acid N-hydroxysuccinimide ester, can be found in spectral databases spectrabase.com. The number of signals confirms the absence of molecular symmetry, which is consistent with the 3-substituted pattern docbrown.info.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Benzoic acid, 3-(phenylazo)-

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)165 - 175
Aromatic C -N145 - 155
Aromatic C -COOH130 - 135
Aromatic C-H115 - 135

"Benzoic acid, 3-(phenylazo)-" can function as a ligand, coordinating to metal centers through its carboxylate group to form metal complexes. When complexed with metals possessing NMR-active isotopes, such as tin, multinuclear NMR becomes a powerful characterization technique.

In the field of organotin(IV) chemistry, ¹¹⁹Sn NMR spectroscopy is particularly informative for elucidating the geometry and coordination number of the tin atom in the solution state mdpi.comcolab.ws. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its electronic environment and coordination number colab.ws. An increase in coordination number generally leads to increased electron density at the tin nucleus, causing the resonance signal to shift to a higher field (lower ppm value) colab.ws. This allows for the differentiation between various geometries, such as four-coordinate tetrahedral, five-coordinate trigonal-bipyramidal, and six-coordinate octahedral structures in solution mdpi.comrsc.org.

Table 3: Typical ¹¹⁹Sn NMR Chemical Shift Ranges and Corresponding Geometries for Organotin(IV) Carboxylate Complexes

Coordination NumberGeometry around TinTypical ¹¹⁹Sn Chemical Shift (δ, ppm)
4Tetrahedral+200 to -60
5Trigonal-bipyramidal-90 to -240
6Octahedral-210 to -400

NMR spectroscopy is a dynamic technique capable of probing molecular motions and the influence of the chemical environment on molecular structure. Conformational changes, such as restricted rotation around single bonds (e.g., the C-N bonds), can be studied using variable-temperature NMR experiments or two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) auremn.org.br. Conformational polymorphism, where a molecule exists in different conformations within different crystal structures, has been studied in related substituted benzoic acids rsc.orgnih.gov.

The choice of solvent can significantly alter the NMR spectrum of a solute reddit.com. These solvent effects arise from interactions between the solute and solvent molecules, which modify the local electronic environment of the nuclei unn.edu.ngmdpi.com. For "Benzoic acid, 3-(phenylazo)-", polar solvents can form hydrogen bonds with the carboxylic acid group, affecting the chemical shift of the acidic proton and nearby aromatic protons. Aromatic solvents like benzene-d₆ can induce Aromatic Solvent Induced Shifts (ASIS) through specific shielding or deshielding interactions with the solute, which can be useful for resolving overlapping signals in a crowded spectrum nanalysis.com.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like "Benzoic acid, 3-(phenylazo)-". The azo group (-N=N-) acts as a chromophore, giving rise to characteristic absorption bands.

Azo compounds typically exhibit two main absorption bands:

An intense band in the UV region (around 320-350 nm), attributed to the π→π* electronic transition of the entire conjugated system.

A weak band in the visible region (around 430-450 nm), corresponding to the n→π* transition, which involves the non-bonding electrons on the nitrogen atoms. This transition is often responsible for the color of azo compounds.

The position and intensity of these absorption maxima are sensitive to the solvent environment, a phenomenon known as solvatochromism academie-sciences.frbiointerfaceresearch.com. Studies on related azo dyes derived from benzoic acid show that the absorption maxima can shift depending on solvent polarity and hydrogen bonding capabilities academie-sciences.fr. Generally, an increase in solvent polarity causes a blue shift (hypsochromic shift) for the n→π* transition and a red shift (bathochromic shift) for the π→π* transition.

Table 4: Typical UV-Vis Absorption Bands for Phenylazo-Substituted Aromatic Compounds

Electronic TransitionTypical Wavelength (λmax)Molar Absorptivity (ε)
π→π~320 - 350 nmHigh
n→π~430 - 450 nmLow

Ultraviolet-Visible (UV-Vis) Spectroscopy

Azo Group Absorption Characteristics and Conjugation Integrity

The electronic absorption spectrum of "Benzoic acid, 3-(phenylazo)-" is largely defined by the presence of the azo (-N=N-) chromophore integrated within a conjugated system of two aromatic rings. Azobenzene (B91143) and its derivatives typically exhibit two characteristic absorption bands in the UV-Vis region rsc.org.

A strong absorption band, typically found in the ultraviolet region, corresponds to the π → π* electronic transition. This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital and is characteristic of the extended conjugation across the molecule. For trans-azobenzene, this band appears around 320 nm rsc.org. The presence of substituents on the phenyl rings can shift the position of this band.

A second, much weaker absorption band is observed at longer wavelengths, in the visible region, and is attributed to the n → π* transition. This transition involves the excitation of an electron from a non-bonding orbital (lone pair on the nitrogen atoms) to a π* antibonding orbital. In trans-azobenzene, this band is located near 440 nm rsc.org. The integrity of the conjugated system, encompassing the phenyl rings and the azo bridge, is crucial for these electronic transitions. Any disruption to this conjugation would lead to significant changes in the absorption spectrum.

Solvent Effects on UV-Vis Absorption Maxima

The position of the UV-Vis absorption maxima (λmax) of azo dyes can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism biointerfaceresearch.comnih.gov. The extent and direction of the spectral shifts depend on the nature of the electronic transition and the specific interactions between the solute and solvent molecules.

For the π → π* transition, an increase in solvent polarity often leads to a bathochromic shift (a shift to longer wavelengths). This is because the excited state is typically more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents. Conversely, the n → π* transition often exhibits a hypsochromic shift (a shift to shorter wavelengths) with increasing solvent polarity. This is due to the stabilization of the non-bonding electrons in the ground state by polar, and particularly protic, solvents through interactions like hydrogen bonding, which increases the energy required for the n → π* transition.

Table 1: Illustrative Solvent Effects on λmax for a Series of Thiophene Azo Dyes biointerfaceresearch.com

Solventλmax Range (nm)
Methanol (B129727)486 - 502
Chloroform502 - 512
DMF626 - 654
Spectroelectrochemical Studies

Spectroelectrochemistry is a powerful technique that combines spectroscopy and electrochemistry to study the spectral changes of a molecule as it undergoes oxidation or reduction. For azobenzenes, this method can provide valuable information on the electronic structure of the radical anions and dianions.

The electrochemical reduction of azobenzenes typically occurs in two successive one-electron steps. The first reduction generates a radical anion, and the second produces a dianion. These redox processes are often reversible. Spectroelectrochemical studies allow for the in-situ generation of these species and the simultaneous measurement of their UV-Vis spectra.

A study on the electrocatalytic Z → E isomerization of azobenzenes revealed that the radical anion of the Z-isomer rapidly isomerizes to the more stable E-isomer acs.org. This process can be monitored by observing the changes in the UV-Vis spectrum during controlled potential electrolysis. Such studies are crucial for understanding the behavior of azobenzene derivatives in electronic devices and for designing molecular switches.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an essential tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrations of Azo and Carboxylic Acid Groups

The IR spectrum of "Benzoic acid, 3-(phenylazo)-" is expected to show characteristic absorption bands for both the azo group and the carboxylic acid group.

Carboxylic Acid Group:

O-H Stretch: A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in carboxylic acid dimers core.ac.uk.

C=O Stretch: A strong, sharp absorption peak appears between 1760 and 1680 cm⁻¹. For benzoic acid, this peak is observed around 1680-1700 cm⁻¹ researchgate.net.

C-O Stretch: A medium intensity band for the C-O stretching vibration is found in the range of 1320-1210 cm⁻¹.

O-H Bend: An out-of-plane bending vibration for the O-H group appears as a broad peak around 920 cm⁻¹.

Azo Group:

N=N Stretch: The N=N stretching vibration of the azo group in trans-azobenzenes is often weak or inactive in the infrared spectrum due to the symmetry of the bond. When observed, it typically appears in the 1400-1450 cm⁻¹ region acs.orgslideshare.net. Theoretical calculations for trans-azobenzene predict this mode at 1450 cm⁻¹ slideshare.net.

C-N Stretch: The stretching vibrations of the C-N bonds connecting the phenyl rings to the azo group are expected in the 1140-1160 cm⁻¹ range.

Aromatic Rings:

C-H Stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C=C Stretch: Aromatic C=C ring stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

Table 2: Expected Characteristic IR Vibrational Frequencies for Benzoic acid, 3-(phenylazo)-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
Carboxylic AcidC=O Stretch1760 - 1680Strong
Carboxylic AcidC-O Stretch1320 - 1210Medium
Carboxylic AcidO-H Bend~920Broad, Medium
Azo GroupN=N Stretch1450 - 1400Weak to Inactive
AromaticC-H Stretch>3000Medium
AromaticC=C Stretch1600 - 1450Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For "Benzoic acid, 3-(phenylazo)-" (C₁₃H₁₀N₂O₂), the expected molecular weight is approximately 226.23 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 226.

The fragmentation of the molecular ion upon electron ionization would likely involve several characteristic pathways:

Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical, leading to a peak at m/z 181 (M - 45).

Loss of CO₂: Decarboxylation can occur, resulting in a peak at m/z 182 (M - 44).

Cleavage of C-N bonds: The bonds between the phenyl rings and the azo group can cleave, leading to fragments corresponding to the phenyl radical (m/z 77) and the carboxyphenyl radical (m/z 121).

Cleavage of the N=N bond: Fragmentation can occur at the azo linkage.

Mass spectral data for the isomeric 2-(phenylazo)benzoic acid shows a base peak at m/z 77 and other significant peaks at m/z 105 and 226 nih.gov. Similarly, 4-(phenylazo)benzoic acid shows a top peak at m/z 77 and other prominent peaks at m/z 105, 121, and 226. It is expected that 3-(phenylazo)benzoic acid would exhibit a similar fragmentation pattern.

Table 3: Predicted Major Mass Spectral Fragments for Benzoic acid, 3-(phenylazo)-

m/zProposed Fragment Ion
226[C₁₃H₁₀N₂O₂]⁺ (Molecular Ion)
182[C₁₂H₁₀N₂]⁺ (M - CO₂)
181[C₁₂H₉N₂]⁺ (M - COOH)
121[C₇H₅O₂]⁺ (Carboxyphenyl cation)
105[C₆H₅N₂]⁺ (Phenyldiazenyl cation)
77[C₆H₅]⁺ (Phenyl cation)

X-ray Diffraction (XRD) for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal XRD analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties.

While the crystal structure of "Benzoic acid, 3-(phenylazo)-" has not been specifically reported, the structure of its isomer, 4-(phenylazo)benzoic acid, has been determined researchgate.net. It is reasonable to assume that the 3-isomer would exhibit some similar structural features.

In the solid state, 4-(phenylazo)benzoic acid exists in the more stable trans configuration with respect to the azo bridge. The molecule is not perfectly planar, with a dihedral angle between the two phenyl rings. The crystal packing is stabilized by intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming centrosymmetric dimers. These dimers are then further organized in the crystal lattice through weaker interactions such as π-π stacking.

Table 4: Illustrative Crystallographic Data for an Azobenzene Derivative (4-(phenylazo)benzoic acid) researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.6324
b (Å)30.062
c (Å)6.7574
β (°)111.203

Single-Crystal X-ray Analysis of Derivatives and Complexes

Single-crystal X-ray diffraction is a premier technique for the unambiguous determination of the three-dimensional structure of crystalline materials. niscpr.res.inniscpr.res.inamericanpharmaceuticalreview.com For derivatives of benzoic acid and related compounds, this method reveals precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. niscpr.res.inniscpr.res.in

In studies of similar structures, such as derivatives of phenylaminobenzoic acids, single-crystal X-ray diffraction has been used to characterize various polymorphic forms. uky.edu For instance, analysis of 2-(ferrocenylcarbonyl)benzoic acid, a complex derivative, provided detailed molecular structures, showing a typical sandwich arrangement and specific intermolecular hydrogen bonding that leads to the formation of centrosymmetric dimers. researchgate.net The precision of these analyses can be significantly improved by conducting the diffraction experiments at low temperatures, such as 90 K, which reduces thermal motion and allows for a more accurate determination of atomic positions. researchgate.net

The characterization of a fused triazole/thiadiazole compound synthesized from a benzoic acid derivative also utilized single-crystal X-ray analysis to confirm its molecular and supramolecular structure. mdpi.com This analysis was crucial for understanding the molecular packing, which was found to be dominated by various non-covalent interactions. mdpi.com

Table 1: Representative Hydrogen Bond Parameters in Acid-Acid Dimers of Related Phenylaminobenzoic Acid Derivatives

CompoundH-Bond Length (Å)H-Bond Angle (°)
1 2.6206 (14)174.8 (3)
2 2.648 (2)174.6 (3)
3 2.657 (2)177.2 (3)
4 2.641 (2)175.4 (3)
Data derived from studies on 3-methyl-2-(phenylamino)benzoic acid derivatives. uky.edu

Powder X-ray Diffraction (PXRD) for Crystal Structure Determination

While single-crystal X-ray analysis is the gold standard, it is not always feasible if suitable single crystals cannot be grown. americanpharmaceuticalreview.comunits.it In such cases, Powder X-ray Diffraction (PXRD) serves as a powerful alternative for structural elucidation. americanpharmaceuticalreview.com PXRD is a non-destructive technique that provides a unique diffraction pattern for any given crystalline phase, making it invaluable for phase identification and characterization of microcrystalline powders, which are common for many organic compounds. americanpharmaceuticalreview.comunits.it

For example, the crystal structure of 4-(phenylazo)benzoic acid, a positional isomer of the subject compound, was successfully identified from powder diffraction data. researchgate.net The process involved applying direct space methods and Rietveld refinement to determine the molecular arrangement within the crystal. researchgate.netresearchgate.net This demonstrates that even without single crystals, detailed structural information can be obtained. Furthermore, a computer-simulated PXRD pattern based on a known single-crystal structure can be compared with an experimental pattern to confirm that the bulk material consists of the same crystalline phase. americanpharmaceuticalreview.com

Crystallographic Databases (e.g., CSD) for Comparative Studies

Crystallographic databases, most notably the Cambridge Structural Database (CSD), are essential resources for comparative structural analysis. These databases archive vast collections of crystal structures, allowing researchers to compare newly determined structures with previously reported ones.

In the study of azobenzene derivatives, the CSD is used to retrieve data on related compounds to correlate and compare crystal packing motifs and molecular conformations. researchgate.net For instance, a search of the CSD for trans-azobenzene derivatives such as trans-4-phenylazobenzoic acid (CSD refcode: HOVJIO) and (E)-2-hydroxy-5-(phenyldiazenyl)benzoic acid (CSD refcode: ACEFIZ) allowed for a comparative analysis of their planarity and packing arrangements. researchgate.net Such comparisons help in understanding how different substituents and packing forces influence the molecular geometry of the azobenzene core. researchgate.net

Molecular Geometry and Conformation Analysis

The molecular geometry of "Benzoic acid, 3-(phenylazo)-" is largely defined by the spatial relationship between its constituent aromatic rings and the central azo linkage.

trans Configuration of the Azo Group

The azo group (–N=N–) in azobenzene derivatives can exist in two geometric isomers: trans (or E) and cis (or Z). In the solid state, the trans configuration is overwhelmingly more stable and is the commonly observed form. Studies on the closely related 4-(phenylazo)benzoic acid have confirmed that the molecule adopts a trans configuration with respect to the azo bridge. researchgate.net This configuration is characterized by the two phenyl rings being on opposite sides of the N=N double bond, leading to a more linear and sterically favorable arrangement.

Planarity and Dihedral Angles in Azobenzene Systems

While the trans-azobenzene core tends towards planarity to maximize π-conjugation, complete planarity is often not achieved in the crystalline state due to steric hindrance and crystal packing forces. researchgate.net The deviation from planarity is typically described by dihedral angles between the planes of the aromatic rings and the central C–N=N–C plane.

In a derivative of 4-(phenylazo)benzoic acid, the molecule was found to be non-planar. researchgate.net The analysis revealed distinct dihedral angles between the different molecular fragments. For example, the mean plane of one benzene ring was rotated by 12.46 (8)° with respect to the azo group's mean plane, which in turn formed a dihedral angle of 24.48 (7)° with the second benzene ring. researchgate.net In other amino-substituted azobenzenes, the degree of twisting is quantified by several dihedral angles, such as ω(CCNN), ω(CNNC), and ω(NNCC), which describe the rotation around the various bonds of the azo linkage. researchgate.net

Table 2: Selected Dihedral Angles in a Non-Planar Azobenzene Derivative

Dihedral AngleValue (°)
Benzene Ring 1 vs. Azo Group Plane12.46 (8)
Azo Group Plane vs. Benzene Ring 224.48 (7)
Data from a study on a derivative of 4-(phenylazo)benzoic acid. researchgate.net

Influence of Substituents on Coplanarity

In 4-(phenylazo)benzoic acid, the presence of the carboxyl group contributes to the molecule's deviation from planarity. researchgate.net Similarly, studies on other benzoic acid derivatives show that ortho-substitution often leads to non-planar geometries, with the carboxyl group twisted out of the plane of the benzene ring to relieve steric strain. researchgate.net In contrast, benzoic acids without ortho-substituents tend to be planar. researchgate.net Steric repulsion between substituents on adjacent rings, such as a methyl group on the benzoic ring and hydrogen atoms on the aniline (B41778) ring in phenylaminobenzoic acids, also induces non-planarity. uky.edu

Intermolecular Interactions and Crystal Packing

Detailed experimental data on the crystal structure of Benzoic acid, 3-(phenylazo)- is not available in the reviewed literature. Therefore, a quantitative analysis of its intermolecular interactions and crystal packing cannot be provided. The following subsections outline the types of interactions that would be anticipated in its crystal structure, based on the chemical functionalities present in the molecule.

Hydrogen Bonding Networks (O-H···O, C-H···O, C-H···N)

The carboxylic acid group of Benzoic acid, 3-(phenylazo)- is capable of acting as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). It is highly probable that the primary hydrogen bonding motif would be the formation of dimers through strong O-H···O interactions between the carboxylic acid groups of two molecules, a common feature in the crystal structures of carboxylic acids.

Weaker C-H···O and C-H···N hydrogen bonds involving the aromatic C-H groups and the oxygen or nitrogen atoms could also play a role in stabilizing the crystal structure. The specific network of these interactions, including their geometries and distances, would require experimental determination.

Potential Hydrogen Bond Donor Acceptor Typical Distance (Å)
O-H···OCarboxylic Acid (O-H)Carboxylic Acid (C=O)2.6 - 2.8
C-H···OAromatic C-HCarboxylic Acid (C=O or O-H)3.0 - 4.0
C-H···NAromatic C-HAzo group (N)3.0 - 4.0

Note: The data in this table is illustrative of typical hydrogen bond distances and does not represent experimental data for Benzoic acid, 3-(phenylazo)-.

π-π Stacking Interactions

The presence of two phenyl rings in Benzoic acid, 3-(phenylazo)- suggests the likelihood of π-π stacking interactions in its crystal structure. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped arrangements. The extent and nature of π-π stacking would be influenced by the steric and electronic effects of the substituent groups.

Interaction Type Description Typical Centroid-to-Centroid Distance (Å)
π-π StackingAttraction between aromatic rings3.3 - 3.8

Note: The data in this table is illustrative of typical π-π stacking distances and does not represent experimental data for Benzoic acid, 3-(phenylazo)-.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like "Benzoic acid, 3-(phenylazo)-".

Conformational analysis of "Benzoic acid, 3-(phenylazo)-" involves identifying the most stable three-dimensional arrangement of its atoms. The molecule's key structural features include two phenyl rings connected by an azo (-N=N-) bridge and a carboxylic acid group (-COOH) at the meta-position of one of the phenyl rings. The conformational landscape is primarily determined by the torsion angles around the C-N and N=N bonds.

DFT calculations are employed to perform geometry optimization, a process that determines the lowest energy structure, corresponding to the most stable conformation. Studies on similar azobenzene (B91143) derivatives with carboxyl groups have shown that the introduction of the -COOH group does not significantly affect the planarity of the azobenzene core in the trans isomer. The molecule largely maintains a planar or near-planar arrangement of the phenyl rings and the azo bridge to maximize π-conjugation.

The geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles. While specific values for "Benzoic acid, 3-(phenylazo)-" would be obtained from the output of a DFT calculation, representative optimized parameters for similar azobenzene derivatives are well-documented in computational chemistry literature.

Table 1: Representative Optimized Geometrical Parameters for Azobenzene Derivatives from DFT Calculations

Parameter Typical Value (trans isomer) Typical Value (cis isomer)
N=N bond length ~1.25 Å ~1.26 Å
C-N bond length ~1.43 Å ~1.45 Å
C-N=N bond angle ~113-115° ~122-124°

Note: These are generalized values and can vary slightly depending on the specific functional and basis set used in the DFT calculation.

The photochromic behavior of azobenzene and its derivatives stems from the reversible isomerization between the more stable trans (E) isomer and the less stable cis (Z) isomer. This process can occur through two primary mechanisms in the ground state: rotation around the N=N double bond or an in-plane inversion (or semi-linearization) of one of the C-N=N angles.

DFT calculations are crucial for elucidating the preferred isomerization pathway by locating the transition state (TS) for each mechanism and calculating the associated activation energy barrier. The pathway with the lower energy barrier is the kinetically favored one. For many azobenzene derivatives, computational studies have shown that in the ground state, the inversion pathway is generally preferred over the rotation pathway, which has a much higher energy barrier due to the need to break the π-bond of the azo group. researchgate.net This finding is also expected to hold for "Benzoic acid, 3-(phenylazo)-". In the excited state, however, the rotation mechanism often becomes more favorable.

Table 2: Comparison of Isomerization Pathways for Azobenzene Derivatives

Pathway General Description Relative Activation Energy
Rotation Twisting around the N=N double bond. High in the ground state, lower in the excited state.

| Inversion | In-plane bending of a C-N=N angle through a linear-like transition state. | Lower in the ground state. researchgate.net |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation.

For "Benzoic acid, 3-(phenylazo)-", the HOMO is typically a π-orbital delocalized across the azobenzene framework, while the LUMO is a π*-orbital, also delocalized. DFT calculations provide quantitative values for these orbital energies and the resulting energy gap.

Table 3: Representative Frontier Molecular Orbital Energies for Azobenzene Derivatives

Molecular Orbital Typical Energy Range (eV) Role in Reactivity
HOMO -6.0 to -7.0 Electron-donating ability
LUMO -2.0 to -3.0 Electron-accepting ability

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 | Chemical reactivity, electronic transitions |

Note: The exact energies are highly dependent on the computational method and solvent model used.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. Different colors are used to represent regions of varying potential: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.

For "Benzoic acid, 3-(phenylazo)-", the MEP map would be expected to show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the azo group, due to the presence of lone pairs of electrons. The hydrogen atom of the carboxylic acid group would exhibit a region of high positive potential (blue), indicating its acidic nature. The phenyl rings would show regions of relatively neutral potential (green), with some variation depending on the electronic effects of the substituents.

The choice of basis set is a critical aspect of any DFT calculation, as it determines the accuracy of the results. A basis set is a set of mathematical functions used to describe the atomic orbitals in a molecule. Larger basis sets include more functions and provide a more accurate description of the electron distribution, but at a higher computational cost.

For molecules like "Benzoic acid, 3-(phenylazo)-", which contain first- and second-row atoms, Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are commonly used. The "(d,p)" indicates the addition of polarization functions, which allow for more flexibility in describing the shape of the orbitals and are important for accurately modeling bonding. The "+" signifies the inclusion of diffuse functions, which are important for describing anions and weak, long-range interactions. For higher accuracy, correlation-consistent basis sets like cc-pVDZ may also be employed. The selection of the basis set often involves a compromise between the desired accuracy and the available computational resources.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra (e.g., UV-Vis spectra). researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states.

For "Benzoic acid, 3-(phenylazo)-", TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to the characteristic n→π* and π→π* transitions of the azobenzene chromophore. Theoretical studies on "Benzoic acid, 3-(phenylazo)-" (referred to as M-COOH-trans) have shown that the substitution of the carboxyl group at the meta-position leads to a blue shift (shift to a shorter wavelength) in the maximum absorption compared to unsubstituted azobenzene. researchgate.net This is in contrast to substitution at the para-position, which typically causes a red shift. researchgate.net These calculations are invaluable for interpreting experimental spectra and understanding how substituents modify the photophysical properties of the molecule. researchgate.net

Simulation of Absorption Spectra

The electronic absorption spectrum of azo compounds is characterized by two primary transitions: a low-intensity n → π* transition and a high-intensity π → π* transition. Time-Dependent Density Functional Theory (TD-DFT) is a common and effective method for simulating these spectra, providing information on excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f). nih.govresearchgate.net For "Benzoic acid, 3-(phenylazo)-", TD-DFT calculations would likely be performed using a functional such as B3LYP or CAM-B3LYP with a suitable basis set to predict its UV-visible absorption profile. researchgate.netarxiv.org The results of such simulations are typically presented in a tabular format.

Table 1: Hypothetical TD-DFT Calculated Absorption Data for Benzoic acid, 3-(phenylazo)- This table is illustrative, based on typical values for similar azo dyes, as specific data for the target compound was not found in the search results.

Electronic Transition Calculated λmax (nm) Oscillator Strength (f)
n → π* ~440 ~0.01
π → π* ~320 ~0.5

Influence of Substituents on Electronic Transitions

The electronic transitions of azobenzene derivatives are sensitive to the nature and position of substituents on the aromatic rings. beilstein-journals.org Electron-donating groups (EDGs) like -OH or -OCH3 tend to cause a bathochromic (red) shift in the π → π* transition, while electron-withdrawing groups (EWGs) such as -NO2 or -CN typically induce a hypsochromic (blue) shift. beilstein-journals.org For "Benzoic acid, 3-(phenylazo)-", the carboxylic acid group (-COOH) acts as a meta-directing electron-withdrawing group on one ring. Studies on substituted benzoic acids have utilized methods like the Pariser-Parr-Pople (PPP) molecular orbital method to relate electronic properties to substituent effects. nih.gov A systematic computational study would involve placing various substituents on either phenyl ring to observe the resulting shifts in the n → π* and π → π* absorption bands, providing valuable data for tuning the compound's optical properties. mdpi.com

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

MM and MD simulations are powerful tools for exploring the conformational landscape and dynamics of flexible molecules like "Benzoic acid, 3-(phenylazo)-". aip.org These methods use classical force fields, such as the Generalized Amber Force Field (GAFF), which can be extended and parameterized for specific molecules like azobenzenes. rug.nlnih.gov

Structural Optimization and Energy Calculations

Molecular mechanics can be used to perform structural optimization, finding the lowest energy conformation of the molecule. researchgate.net For "Benzoic acid, 3-(phenylazo)-", this would involve determining the preferred dihedral angles of the phenyl rings relative to the azo bridge and the orientation of the carboxylic acid group. These calculations yield important energetic information, such as strain energy and heat of formation, which are crucial for understanding the molecule's stability.

Table 2: Representative Calculated Energies from Structural Optimization This table presents typical parameters that would be obtained from such a study; specific values for the target compound are not available.

Parameter Calculated Value (kcal/mol)
Strain Energy Value
Heat of Formation Value

Stability Assessment of Molecular Systems

Molecular dynamics simulations can assess the stability of molecular systems by simulating their movement over time. rsc.org For "Benzoic acid, 3-(phenylazo)-", MD simulations could be used to study the conformational dynamics, including the rotation around the C-N and N=N bonds, and to evaluate the relative stability of different conformers. scielo.org.za The stability is often assessed by monitoring the potential energy of the system throughout the simulation.

Electron Density Distribution Analysis

The analysis of electron density distribution provides fundamental insights into chemical bonding and reactivity.

Quantum Theory of Atoms-in-Molecules (QTAIM)

The Quantum Theory of Atoms-in-Molecules (QTAIM), also known as Bader's theory, analyzes the topology of the electron density (ρ(r)) to characterize chemical bonds. nih.gov Key to this analysis are bond critical points (BCPs), where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. The properties at these BCPs, such as the electron density itself, its Laplacian (∇²ρ(r)), and the ellipticity (ε), reveal the nature of the chemical bond. For the N=N bond in "Benzoic acid, 3-(phenylazo)-", a QTAIM analysis would provide quantitative measures of its covalent character and π-delocalization. mdpi.com

Table 3: Expected QTAIM Parameters at the N=N Bond Critical Point This table is illustrative of the data that a QTAIM analysis would provide.

QTAIM Parameter Description Expected Value
ρ(r) Electron density at BCP High
∇²ρ(r) Laplacian of electron density Negative (for covalent bond)
ε Ellipticity High (for double bond)

Based on the current search, there is insufficient specific data available in published research to provide a detailed analysis for "Benzoic acid, 3-(phenylazo)-" within the requested theoretical and computational chemistry frameworks (Electron Localization Function, Reduced Density Gradient Analysis, Hirshfeld Surface Analysis, and Mulliken Population Analysis).

Detailed computational studies, including the specific analyses requested, appear to be unavailable for this particular compound in the public domain. Consequently, it is not possible to generate an article that is both scientifically accurate and strictly adheres to the provided outline and content requirements.

To fulfill your request, published research containing these specific analyses for "Benzoic acid, 3-(phenylazo)-" would be required.

Electrochemical Properties and Redox Behavior

Redox Reversibility of Azobenzene (B91143) Compounds

Azobenzene and its derivatives are well-known for their ability to undergo reversible electrochemical reduction. This process typically involves the transfer of one electron to form a stable anion radical. nih.govutexas.edu The reversibility of this initial reduction step is a hallmark of many azobenzene compounds and is crucial for their application in various fields, including molecular switches and energy storage. nih.gov The stability of the resulting radical anion allows for the reversible transfer of an electron back to the electrode, completing the redox cycle.

The electrochemical behavior of azobenzenes can be influenced by the nature and position of substituents on the aromatic rings. These substituents can alter the electron density of the azo group, thereby affecting the ease of electron transfer and the stability of the resulting radical species. nih.gov

Electrochemical Reduction Studies

The electrochemical reduction of aromatic azo compounds, including derivatives like Benzoic acid, 3-(phenylazo)-, generally proceeds in two one-electron steps in aprotic media. utexas.edu The initial and often reversible step is the formation of an anion radical, which is followed by a second, typically irreversible, electron transfer to form a dianion. utexas.edu

Reduction Half-Wave Potentials

CompoundFirst Reduction Potential (V vs. SCE)SolventReference
Azobenzene-1.4Not Specified nih.gov

Formation and Isomerization of Radical Anions

The product of the first one-electron transfer in the reduction of aromatic azo compounds is a stable anion radical. utexas.edu This radical anion plays a pivotal role in the subsequent chemical and electrochemical behavior of the molecule.

A significant phenomenon associated with the electrochemical reduction of azobenzenes is the catalytic Z to E isomerization. The radical anion of the Z (cis) isomer can rapidly isomerize to the more stable E (trans) radical anion. acs.org This E radical anion can then transfer an electron to a neutral Z-isomer, regenerating the E-isomer and propagating the isomerization in a catalytic cycle. acs.org This electron-catalyzed isomerization is a general feature for azobenzenes and dramatically enhances the rate of conversion from the metastable Z-isomer to the thermodynamically favored E-isomer. acs.org

Solvent and pH Dependence of Electrochemical Reduction

The electrochemical reduction of azobenzene derivatives can be significantly influenced by the solvent and the pH of the medium. In the presence of proton donors, the electrochemical behavior can change dramatically. For instance, the addition of a proton donor to a solution of an aromatic azo compound can cause the first reduction wave to increase in height at the expense of the second wave. utexas.edu This is attributed to the protonation of the initially formed anion radical, which creates a species that is more easily reduced than the parent molecule. utexas.edu

The pH of the medium is also a critical factor, particularly in aqueous or protic solutions. The availability of protons can alter the reduction pathway and the stability of the intermediates.

Catalytic Isomerization upon Electrochemical Reduction

As previously mentioned, the electrochemical reduction of azobenzenes can trigger a catalytic isomerization from the Z to the E form. This process is initiated by the formation of the Z-radical anion, which has a much lower barrier for isomerization compared to the neutral molecule. acs.org The subsequent electron transfer from the resulting E-radical anion to a neutral Z-isomer establishes a catalytic cycle. This allows for the conversion of the entire bulk solution to the E-isomer with only a substoichiometric amount of electrochemically generated radical anions. acs.org This phenomenon has implications for the development of molecular switches and systems where control over isomeric states is desired.

Electrochemical Oxidation Studies

The electrochemical oxidation of azobenzene and its derivatives is generally less explored and often more complex than their reduction. For many "benzenoid-type" azobenzenes, oxidation is an irreversible process. nih.gov This irreversibility suggests that the initially formed radical cation is unstable and undergoes rapid follow-up chemical reactions.

For Benzoic acid, 3-(phenylazo)-, the presence of the carboxylic acid group could potentially influence the oxidation pathway. The electrochemical oxidation of benzoic acid itself has been studied, and it is known to be a complex process that can lead to a variety of products, including hydroxylated derivatives and ultimately ring-opening to form aliphatic carboxylic acids. tue.nl It is plausible that the oxidation of Benzoic acid, 3-(phenylazo)- would involve both the azo group and the substituted phenyl ring, leading to a complex reaction mechanism. However, specific studies on the electrochemical oxidation of this particular compound are scarce in the available literature.

Classification based on Oxidation Mechanism (Benzenoid vs. Quinoid-type)

The oxidation mechanism of azobenzene derivatives can be broadly categorized into two types: benzenoid and quinoid. This classification is based on the stability and subsequent reactivity of the cation radical formed during the initial electron transfer.

Benzenoid-type Oxidation:

Most azobenzene compounds, including likely "Benzoic acid, 3-(phenylazo)-", exhibit benzenoid-type redox chemistry. nih.gov In this mechanism, the oxidation process is typically irreversible. The initial step involves a one-electron oxidation to form a radical cation. nih.gov This radical cation is generally unstable and can undergo rapid decomposition. nih.gov The instability arises because the positive charge is delocalized over the benzenoid rings, which is not a particularly stable arrangement.

The presence of an electron-withdrawing group like the carboxylic acid in "Benzoic acid, 3-(phenylazo)-" is expected to make the oxidation more difficult (occur at a more positive potential) compared to unsubstituted azobenzene. Theoretical studies on substituted azobenzenes suggest that electron-withdrawing substituents decrease the energy barrier for isomerization in the ground state via an inversion pathway. acs.org

Quinoid-type Oxidation:

In contrast, azobenzenes substituted with strong electron-donating groups, such as amino (-NH2) or hydroxyl (-OH) groups, particularly at the para positions, can undergo a reversible, two-electron oxidation. nih.govacs.org This process leads to the formation of a stable, quinoid-type structure. nih.govacs.org The stability of the oxidized species is a key feature of this class of azobenzenes. nih.gov

The general characteristics of these oxidation types are summarized in the table below.

FeatureBenzenoid-type OxidationQuinoid-type Oxidation
Substituents Unsubstituted or electron-withdrawing groupsStrong electron-donating groups (e.g., -OH, -NH2)
Reversibility Typically irreversibleGenerally reversible
Electron Transfer 1e⁻ oxidation to an unstable radical cation2e⁻ oxidation to a stable quinoidal structure
Product Stability Rapid decomposition of the radical cationStable oxidized species

Given that "Benzoic acid, 3-(phenylazo)-" possesses an electron-withdrawing carboxylic acid group, it is classified as a benzenoid-type azobenzene regarding its oxidation behavior.

Spectroelectrochemical Techniques for Mechanistic Insights

Spectroelectrochemistry is a powerful analytical method that combines electrochemical and spectroscopic techniques to provide detailed insights into reaction mechanisms. By simultaneously monitoring the electrochemical response (current) and spectroscopic changes (e.g., UV-Vis, IR, or Raman spectra) as a function of the applied potential, it is possible to identify transient intermediates and final products of redox reactions.

For azobenzene derivatives, spectroelectrochemistry is particularly valuable for studying the structural changes that accompany electron transfer processes, including the well-known trans-cis isomerization. For instance, UV-Vis spectroelectrochemistry can be employed to observe the changes in the electronic absorption spectra during the electrochemical reduction or oxidation of azobenzenes. This allows for the correlation of specific redox states with their characteristic absorption bands.

In the context of "Benzoic acid, 3-(phenylazo)-", spectroelectrochemical studies could provide valuable information on:

Identification of Intermediates: By monitoring spectral changes during cyclic voltammetry, it would be possible to identify the formation of radical anions or cations and track their stability.

Isomerization Dynamics: Spectroelectrochemical setups can be used to observe the rapid isomerization of the cis isomer to the more stable trans isomer upon electrochemical reduction. acs.org The radical anion of the cis form often has a much lower barrier to isomerization. acs.org

Reaction Pathways: The technique can help to elucidate the decomposition pathways of unstable intermediates, such as the radical cation in the case of benzenoid-type oxidation.

The table below outlines the types of information that can be obtained from different spectroelectrochemical techniques for a compound like "Benzoic acid, 3-(phenylazo)-".

Spectroelectrochemical TechniquePotential Mechanistic Insights for "Benzoic acid, 3-(phenylazo)-"
UV-Vis Spectroelectrochemistry Monitoring changes in π-π* and n-π* transitions upon reduction/oxidation; observing trans-cis isomerization of the radical anion.
FTIR Spectroelectrochemistry Tracking changes in vibrational modes of the azo group and carboxylic acid group in different redox states.
Raman Spectroelectrochemistry Providing information on the structural changes at the electrode-electrolyte interface during redox processes.
EPR Spectroelectrochemistry Direct detection and characterization of paramagnetic species, such as the radical anion formed during reduction.

While specific spectroelectrochemical data for "Benzoic acid, 3-(phenylazo)-" is not extensively documented in publicly available literature, the application of these techniques provides a powerful avenue for future research to gain a deeper understanding of its redox behavior and reaction mechanisms.

Coordination Chemistry and Metal Complexes of Benzoic Acid, 3 Phenylazo Derivatives

Design Principles for Azo-Carboxylate Ligands

The design of azo-carboxylate ligands for metal complexation is guided by several key principles. The presence of both the azo (-N=N-) group and the carboxylate (-COOH) group provides multiple potential coordination sites. The azo group, with its lone pair of electrons on the nitrogen atoms, can act as a coordination site. Similarly, the carboxylate group can coordinate to metal ions in a monodentate, bidentate, or bridging fashion. This versatility in coordination modes allows for the formation of a variety of molecular architectures, from simple mononuclear complexes to more complex polynuclear structures.

The electronic properties of the ligand can be tuned by introducing different substituent groups on the aromatic rings. These substituents can influence the electron density on the donor atoms, thereby affecting the stability and properties of the resulting metal complexes. The steric bulk of the substituents can also play a crucial role in determining the geometry of the final complex.

Synthesis of Metal Complexes

The synthesis of metal complexes with "Benzoic acid, 3-(phenylazo)-" and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature, pH, and stoichiometry of the reactants, are crucial in determining the final product.

Organotin(IV) complexes of azo-carboxylic acids have been synthesized and characterized. rsc.orgrsc.org These complexes are typically prepared by reacting the azo-carboxylic acid with an organotin(IV) precursor, such as an organotin(IV) chloride or oxide, in a suitable solvent like methanol (B129727) or toluene. mdpi.comsysrevpharm.org The nature of the organotin precursor and the stoichiometry of the reaction can lead to the formation of complexes with different structures, including monomeric, dimeric, and polymeric forms. rsc.orgmdpi.comnih.gov For instance, the reaction of diorganotin(IV) dichlorides with the sodium salt of an azo-dicarboxylic acid in anhydrous methanol has been shown to yield diorganotin(IV) complexes. rsc.org Similarly, dibutyltin(IV) complexes have been synthesized by reacting dibutyltin(IV) oxide or dichloride with azo-carboxylic acids. rsc.org

The coordination geometry around the tin atom in these complexes is often found to be distorted trigonal-bipyramidal or octahedral. rsc.orgrsc.org The carboxylate group of the azo-dye ligand typically coordinates to the tin atom, and in some cases, the azo nitrogen atoms may also be involved in coordination.

"Benzoic acid, 3-(phenylazo)-" and related azo-dyes readily form complexes with transition metal ions like Cobalt(II), Nickel(II), and Copper(II). jocpr.comuomustansiriyah.edu.iq The synthesis of these complexes generally involves the reaction of the azo-dye ligand with the corresponding metal salt (e.g., chloride or sulfate) in a suitable solvent, often with the application of heat. uomustansiriyah.edu.iqiiardjournals.org The pH of the reaction medium can also be an important factor in the complex formation.

In these complexes, the azo-dye ligand often acts as a bidentate or tridentate ligand, coordinating to the metal ion through the azo nitrogen atoms and the carboxylate oxygen atoms. jocpr.comuomustansiriyah.edu.iq This chelation leads to the formation of stable five- or six-membered rings. The resulting complexes often exhibit distorted octahedral or tetrahedral geometries, depending on the metal ion and the specific ligand used. jocpr.comchemrevlett.com For example, Co(II), Ni(II), and Cu(II) complexes with an azo dye derived from 4,4'-diaminodiphenylsulphone and 5-sulphosalicylic acid have been reported to have a distorted octahedral geometry. jocpr.com

Metal IonTypical GeometryReference
Co(II)Distorted Octahedral jocpr.com
Ni(II)Distorted Octahedral jocpr.comchemrevlett.com
Cu(II)Distorted Octahedral jocpr.comaip.org

While the complexation of "Benzoic acid, 3-(phenylazo)-" specifically with Cerium(IV) is not extensively detailed in the provided context, the formation of lanthanide complexes with carboxylate ligands is a well-established area of coordination chemistry. Cerium(IV) carboxylate complexes can be synthesized from Ce(IV) carbonate precursors. nih.gov These complexes can undergo photoreduction upon irradiation with light. nih.gov The coordination environment around the cerium ion in such complexes is often influenced by the nature of the supporting ligands. nih.gov

Characterization of Metal Complexes

The characterization of metal complexes of "Benzoic acid, 3-(phenylazo)-" derivatives is crucial to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Elemental analysis is used to determine the empirical formula of the synthesized complexes by quantifying the percentage of carbon, hydrogen, nitrogen, and the metal content. rsc.orgjocpr.comaip.org This information is vital for confirming the stoichiometry of the metal-ligand interaction.

Infrared (IR) spectroscopy is a powerful tool for identifying the coordination sites of the ligand. mdpi.comjocpr.comaip.org The IR spectrum of the free ligand is compared with that of the metal complex. A shift in the characteristic vibrational frequencies of the functional groups, such as the azo (-N=N-) and carboxylate (-COO-) groups, upon complexation provides evidence of their involvement in coordination to the metal ion. jocpr.com For instance, the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations further confirms the formation of the complex. jocpr.com

Spectroscopic TechniqueInformation Obtained
Elemental AnalysisEmpirical formula and stoichiometry
Infrared (IR) SpectroscopyIdentification of ligand coordination sites
UV-Visible SpectroscopyElectronic transitions and coordination geometry
Nuclear Magnetic Resonance (NMR)Structure in solution
Mass SpectrometryMolecular weight and fragmentation pattern

UV-Visible spectroscopy provides information about the electronic transitions within the complex and can be used to infer the coordination geometry around the metal ion. jocpr.comiiardjournals.orgaip.org The absorption spectra of the complexes often show bands corresponding to π-π* and n-π* transitions within the ligand, as well as d-d transitions for transition metal complexes and charge transfer bands. iosrjournals.org

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and in the case of tin complexes, ¹¹⁹Sn NMR) is used to elucidate the structure of the complexes in solution. rsc.orgmdpi.com Chemical shift changes in the ligand's proton and carbon signals upon complexation can provide insights into the binding mode. mdpi.com ¹¹⁹Sn NMR is particularly useful for determining the coordination number and geometry of organotin(IV) complexes. rsc.org

Mass spectrometry is employed to determine the molecular weight of the complex and to study its fragmentation pattern, which can provide further structural information. rsc.org

Magnetic Susceptibility and Conductivity Measurements

The electronic properties of metal complexes derived from phenylazo-benzoic acid ligands are critical to understanding their behavior and potential applications. Magnetic susceptibility and electrical conductivity measurements are fundamental techniques used to probe these properties.

Magnetic Susceptibility: This property provides insight into the number of unpaired electrons in the metal center of a complex. libretexts.org For complexes involving derivatives of 3-(phenylazo)benzoic acid, the magnetic behavior is primarily determined by the d-electron configuration of the metal ion. researchgate.net Complexes with metal ions like Zn(II) or Cd(II), which have a completely filled d-orbital, are typically diamagnetic, meaning they are repelled by a magnetic field. researchgate.net Conversely, complexes with transition metals such as Mn(II), Co(II), Ni(II), and Cu(II) often possess unpaired electrons and are therefore paramagnetic, exhibiting an attraction to a magnetic field. researchgate.net

The effective magnetic moment (μeff), calculated from susceptibility data, quantifies the degree of paramagnetism and helps in elucidating the geometry and oxidation state of the central metal ion. fizika.si For instance, octahedral Co(II) complexes typically show magnetic moments in the range of 4.1–5.2 Bohr Magnetons (B.M.). libretexts.org The measured magnetic moments for a series of metal-azo complexes can distinguish between different electronic configurations and coordination environments. researchgate.net

Table 1: Typical Magnetic Behavior of Metal-Azo Complexes

Metal Ion d-Electron Configuration Expected Magnetic Behavior Typical Magnetic Moment (μeff) Range (B.M.)
Mn(II) d5 Paramagnetic ~5.9
Co(II) d7 Paramagnetic 4.1 - 5.2
Ni(II) d8 Paramagnetic 2.8 - 4.0
Cu(II) d9 Paramagnetic 1.7 - 2.2
Zn(II) d10 Diamagnetic 0

Conductivity Measurements: Molar conductivity measurements of these complexes in solution, typically in solvents like DMF or DMSO, are used to determine their electrolytic nature. uwindsor.cadoi.org Complexes that dissociate into charged ions in solution will exhibit significant conductivity, classifying them as electrolytes. doi.org In contrast, non-electrolytic complexes show very low molar conductivity values. researchgate.net This data is crucial for understanding the stability of the complex in solution and whether the anionic parts of the ligand or other counter-ions are directly coordinated to the metal or exist as free ions.

Structural Aspects of Metal-Azo Complexes

The structural diversity of metal complexes with 3-(phenylazo)benzoic acid and its analogs is vast, stemming from the versatile coordination capabilities of the ligand and the varied geometric preferences of the metal centers.

Ligand Bridging and Coordination Modes

The 3-(phenylazo)benzoic acid ligand and its derivatives, such as 3,3′-azodibenzoic acid, are multifunctional ligands that can coordinate to metal ions in several ways. The primary coordination sites are the oxygen atoms of the carboxylate group and, potentially, the nitrogen atoms of the azo group.

The carboxylate group can coordinate in a monodentate fashion (binding through one oxygen), a bidentate chelating fashion (both oxygens binding to the same metal), or a bidentate bridging fashion (each oxygen binding to a different metal ion). This versatility allows the ligand to act as a bridge between metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. rsc.orgfigshare.com

In many documented structures, the deprotonated carboxylate groups of azodibenzoic acid ligands bridge adjacent metal ions, forming polymeric chains or networks. figshare.com The azo group can also be involved in coordination, though it is less common than carboxylate coordination. When it does participate, it can further increase the dimensionality and complexity of the resulting structure. The specific coordination mode adopted often depends on factors like the nature of the metal ion, the presence of auxiliary ligands, and the reaction conditions. figshare.comresearchgate.net

Coordination Geometry Around Metal Centers

The coordination number and geometry around the central metal ion are dictated by the size and electronic configuration of the metal, as well as the number and type of coordinating atoms from the ligands. For metal-azo complexes, several common geometries are observed:

Octahedral Geometry: This is a very common coordination geometry for transition metal ions like Mn(II), Co(II), Ni(II), and Cd(II) in these complexes. researchgate.netjmchemsci.com The metal center is typically surrounded by six donor atoms, which can come from multiple azo-benzoic acid ligands and often include co-ligands such as water, DMF, or N-donor ligands like 1,10-phenanthroline. figshare.com

Tetrahedral Geometry: This geometry is often found for ions like Zn(II) and some Ni(II) complexes. jmchemsci.com

Square Planar Geometry: This is characteristic of d8 metal ions such as Pd(II) and Pt(II) and can also be observed for some Ni(II) complexes. jmchemsci.com

Pentagonal Bipyramidal Geometry: Higher coordination numbers, such as seven, can lead to more complex geometries like the pentagonal bipyramid, which has been observed in some cadmium complexes. nih.gov

The final structure is a result of the interplay between the ligand's binding preferences and the metal ion's favored coordination environment. figshare.com

Supramolecular Aggregation within Complexes (e.g., Dimeric, Macrocyclic Structures)

Beyond the primary coordination bonds, weaker non-covalent interactions play a crucial role in organizing the individual complex units into higher-order supramolecular architectures. rsc.org These interactions include hydrogen bonding, π-π stacking, and van der Waals forces.

Dimeric and Polymeric Structures: Hydrogen bonds, particularly between coordinated water molecules and carboxylate oxygen atoms or between N-H groups of co-ligands and atoms on adjacent complexes, can link individual coordination polymers into 2-D sheets or 3-D networks. figshare.comresearchgate.net For example, complexes of 3,3′-azodibenzoic acid have been shown to form 1-D zigzag or double-chain structures that are then extended into 2-D supramolecular layers through hydrogen bonding. figshare.com

Macrocyclic Structures: The principles of coordination-driven self-assembly can be used to construct discrete, large-ring structures known as metallamacrocycles. nih.govmdpi.com By using ligands with specific angles between their binding sites and metal ions with defined coordination geometries, it is possible to form structures like dimeric or trimeric macrocycles. nih.gov For instance, the reaction of 4-(phenylazo)benzoate with pre-formed macrocyclic metal complexes can lead to the assembly of extended 1-D and 2-D sheet structures through hydrogen bonding and π-π interactions between the azo-ligands. epa.gov These ordered arrangements are fundamental in designing materials with specific functions.

Supramolecular Chemistry and Self Assembly with Benzoic Acid, 3 Phenylazo

Noncovalent Binding of Azobenzenes to Polymers

The integration of azobenzene (B91143) derivatives, such as Benzoic acid, 3-(phenylazo)-, into polymer matrices through noncovalent interactions is a cornerstone of creating photoresponsive materials. mdpi.comrsc.org This supramolecular approach offers advantages over covalent attachment, including ease of preparation and the potential for creating dynamic and reversible systems. rsc.orgrsc.org The noncovalent binding harnesses the light-induced molecular motion (photoisomerization) of the azobenzene unit to trigger macroscopic effects in the polymer, such as controlling molecular alignment, directing the self-assembly of block copolymers, and inducing surface patterning. rsc.org

Supramolecular Design Strategies for Photoresponsive Polymer Complexes

The design of photoresponsive polymer complexes relies on strategically employing noncovalent interactions to link azobenzene derivatives to a polymer backbone. The strength and directionality of these interactions are critical in determining the structure and photoresponsive properties of the final material.

Hydrogen Bonding Interactions

Hydrogen bonding is a highly effective and widely used strategy for creating supramolecular polymer-azobenzene complexes. nih.gov For a molecule like Benzoic acid, 3-(phenylazo)-, the carboxylic acid group is a potent hydrogen bond donor and acceptor. It can form strong, directional hydrogen bonds with complementary functional groups on a polymer chain, such as the nitrogen atom in poly(4-vinylpyridine) (P4VP). cdnsciencepub.comscholaris.ca

The strength of the hydrogen bond plays a crucial role in the material's photoresponsive behavior. cdnsciencepub.com Studies on analogous systems, such as complexes of P4VP with azobenzenes functionalized with carboxylic acid or hydroxyl groups, have demonstrated this relationship. While the carboxylic acid group forms a stronger hydrogen bond with the polymer compared to a hydroxyl group, it also has a strong tendency to self-dimerize. cdnsciencepub.comscholaris.ca This competition between polymer-azobenzene hydrogen bonding and azobenzene-azobenzene dimerization can lead to partial phase separation and crystallization of the azobenzene derivative within the polymer matrix. cdnsciencepub.com However, when properly controlled, stronger hydrogen bonding leads to higher photoinduced orientation and more efficient optical surface patterning. cdnsciencepub.comscholaris.ca

The table below summarizes findings from a study on P4VP complexed with different hydrogen-bonding azobenzene analogues, illustrating the impact of the hydrogen bond donor on the complexation and photoresponse.

Azobenzene DerivativeH-Bond DonorComplexation with P4VPPhotoresponsive Performance
Hydroxyl-functionalized azoWeaker (OH)Complete complexation up to equimolar ratioGood photoinduced orientation
Carboxylic acid-functionalized azoStronger (COOH)Partial complexation (up to 30%) due to acid dimerizationHigher photoinduced orientation and better surface patterning at low azo content

This data is based on studies of analogous azobenzene systems to illustrate the principles applicable to Benzoic acid, 3-(phenylazo)-. cdnsciencepub.comscholaris.ca

Halogen Bonding Interactions

Halogen bonding is another powerful directional interaction used in supramolecular chemistry to construct photoresponsive materials. nih.govacs.orgacs.org A halogen bond is formed between an electrophilic region on a halogen atom (the donor) and a nucleophilic site (the acceptor), such as the nitrogen on a pyridine ring in a polymer. nih.gov Key features of halogen bonds that make them attractive for materials design include their high directionality, tunable strength (which increases with the polarizability of the halogen, I > Br > Cl), and hydrophobicity. acs.orgacs.org

In the context of azobenzene-polymer complexes, halogenated azobenzene derivatives can be paired with halogen bond-accepting polymers like P4VP. researchgate.net Research has shown that halogen-bonded supramolecular systems can surpass similar hydrogen-bonded systems in terms of photoresponsive efficiency, for instance, in light-induced surface patterning. researchgate.net The stronger and more directional nature of the halogen bond can lead to better-ordered systems and a more pronounced nonlinear optical response. researchgate.net

A comparative study on P4VP complexed with different halogen-bond-donating azobenzenes highlighted that a stronger halogen bond (azo-I vs. azo-Br) results in higher optical nonlinearity, and both halogen-bonded systems outperformed the hydrogen-bonded equivalent. researchgate.net

Azobenzene Donor MoietyType of Bond with P4VPRelative Interaction StrengthNonlinear Optical Response
Iodo-functionalizedHalogen BondStrongestHighest
Bromo-functionalizedHalogen BondIntermediateIntermediate
Hydrogen-functionalizedHydrogen BondWeakerLowest

This data is derived from studies on analogous halogenated and hydrogenated azobenzene systems to illustrate the principles applicable to derivatives of Benzoic acid, 3-(phenylazo)-. researchgate.net

Ionic Bonding Interactions

Ionic self-assembly is a robust method for creating highly ordered and stable supramolecular structures. This strategy involves the electrostatic attraction between an ionic or ionizable azobenzene derivative and an oppositely charged polyelectrolyte. For Benzoic acid, 3-(phenylazo)-, the carboxylic acid group can be deprotonated to form a carboxylate anion, which can then form an ionic bond with a cationic polymer.

This approach has been used to create photosensitive materials by complexing anionic azobenzene dyes, such as methyl orange, with poly(ionic liquids). acs.orgfigshare.com The resulting complexes often exhibit highly ordered lamellar nanostructures and retain the photoresponsive character of the azobenzene unit. acs.org The strong, non-directional nature of ionic interactions can lead to the formation of well-defined, phase-separated domains, which are crucial for applications such as liquid crystal alignment layers. acs.org Similarly, mixtures of azobenzene monomers with lithium salts have been shown to self-assemble into various liquid crystalline structures, with the ionic interactions playing a key role in determining the final morphology and ionic conductivity. nih.gov

Self-Assembly of Azobenzene Derivatives

The inherent molecular recognition properties of azobenzene derivatives drive their spontaneous organization into well-defined supramolecular structures. This self-assembly is governed by a combination of noncovalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

Formation of Dimeric and Polymeric Structures

Carboxylic acid-functionalized azobenzenes, such as the analogous 4-(phenylazo)benzoic acid, are well-known to form highly stable dimeric structures in the solid state. researchgate.netresearchgate.netnih.gov This dimerization is driven by the formation of a pair of strong O-H···O hydrogen bonds between the carboxyl groups of two molecules, creating a characteristic cyclic motif. This robust interaction is a fundamental principle in crystal engineering and is expected to be a dominant feature in the self-assembly of Benzoic acid, 3-(phenylazo)-.

Self-Assembly of Block Copolymer Nanostructures

The incorporation of functional motifs into block copolymers (BCPs) is a powerful strategy for creating highly ordered and responsive nanostructures. Block copolymers, composed of two or more chemically distinct polymer chains linked together, can self-assemble into various morphologies such as spheres, cylinders, lamellae, and vesicles. This self-assembly is driven by the microphase separation of the immiscible blocks. The introduction of specific functional groups, such as the azobenzene moiety in Benzoic acid, 3-(phenylazo)-, can impart stimuli-responsive behavior to these nanostructures.

While direct studies on block copolymers containing Benzoic acid, 3-(phenylazo)- are not extensively documented, the behavior of other azobenzene-containing polymers provides a strong indication of its potential. Azobenzene units are well-known photoswitches, undergoing reversible trans-cis isomerization upon irradiation with light of specific wavelengths. When incorporated into a block copolymer, this photoisomerization can induce changes in the polymer's conformation, polarity, and intermolecular interactions. These changes, in turn, can trigger a morphological transition in the self-assembled nanostructure.

For instance, a block copolymer with a hydrophilic block and a hydrophobic block containing 3-(phenylazo)benzoic acid moieties would be expected to self-assemble in a selective solvent. The morphology of the resulting nanoparticles could then be modulated by light. Irradiation with UV light would likely induce the trans to cis isomerization of the azobenzene group, making it more polar. This increased polarity could alter the effective volume fraction of the blocks, leading to a shift in the self-assembled morphology. This light-responsiveness is a key feature in the design of "smart" materials for applications in drug delivery, photonics, and nanotechnology.

The process of polymerization-induced self-assembly (PISA) is a particularly efficient method for the in situ formation of block copolymer nanoparticles. In a typical PISA process, a soluble polymer block is chain-extended with a second monomer that forms an insoluble block. As the second block grows, the amphiphilic block copolymer self-assembles into nanoparticles. Benzoic acid, 3-(phenylazo)- could be potentially utilized as a functional comonomer in such a system, leading to the direct formation of photoresponsive nanoparticles.

ParameterDescriptionPotential Influence of Benzoic acid, 3-(phenylazo)-
Block Copolymer ArchitectureThe arrangement of the different polymer blocks (e.g., diblock, triblock).Can be incorporated as a functional monomer in one of the blocks.
Solvent SelectivityThe differential solubility of the polymer blocks in the chosen solvent.The polarity of the azobenzene unit can be altered by light, affecting its interaction with the solvent.
Volume Fraction of BlocksThe relative size of the different polymer blocks.Photoisomerization can change the effective volume of the block containing the azobenzene moiety.
External StimuliFactors such as temperature, pH, and light that can influence self-assembly.Highly responsive to UV-visible light, enabling dynamic control over nanostructure.

Molecular Packing and 1D/2D Frameworks in Crystalline States

The ability of molecules to form ordered structures in the solid state is fundamental to crystal engineering and the design of functional materials. The crystal packing of Benzoic acid, 3-(phenylazo)- is governed by a combination of intermolecular interactions, including hydrogen bonding through the carboxylic acid group and π-π stacking interactions of the aromatic rings.

For phenylazo benzoic acids, the position of the phenylazo group on the benzoic acid ring significantly influences the molecular geometry and, consequently, the crystal packing. In the case of the isomeric 4-(phenylazo)benzoic acid, the linear and relatively planar geometry allows for efficient packing and the formation of well-defined hydrogen-bonded networks, which can lead to the formation of liquid crystalline phases.

However, for Benzoic acid, 3-(phenylazo)-, a non-coplanar geometry is more likely. The substitution at the meta-position can lead to a twisted conformation between the phenyl ring of the benzoic acid moiety and the phenylazo group. This reduced molecular alignment is thought to hinder the formation of extended hydrogen-bonded mesogenic phases. While direct crystallographic evidence for Benzoic acid, 3-(phenylazo)- is limited in the searched literature, this predicted non-planarity would have a profound impact on its ability to form ordered 1D and 2D frameworks. Instead of extended, flat sheets, a more complex, three-dimensional packing arrangement might be favored to accommodate the twisted molecular shape.

Interaction TypeDescriptionRole in Framework Formation
Hydrogen BondingStrong, directional interaction between the carboxylic acid groups.Primary driving force for the formation of dimers and 1D chains.
π-π StackingAttractive, noncovalent interactions between the aromatic rings.Contributes to the stabilization of the crystal lattice and influences the packing of the hydrogen-bonded frameworks.
van der Waals ForcesWeak, non-specific interactions between molecules.Play a role in the overall cohesion of the crystal structure.

Chirality Induction in Azobenzene Systems

Chirality, or "handedness," is a fundamental property in chemistry and biology. The induction of chirality in otherwise achiral systems is a topic of significant interest. Azobenzene-containing systems are particularly intriguing in this regard, as the helical twisting of the azobenzene units can lead to the formation of supramolecular chirality. This induced chirality can often be detected by techniques such as circular dichroism (CD) spectroscopy.

While Benzoic acid, 3-(phenylazo)- is an achiral molecule, it can be a component of a chiral supramolecular system. Chirality can be induced in an assembly of these molecules through several mechanisms:

Chiral Solvents: Dissolving an achiral azobenzene-containing polymer in a chiral solvent can induce a preferred helical sense in the polymer chain, leading to a measurable CD signal.

Chiral Additives: The addition of a small amount of a chiral molecule (a "chiral dopant") to a solution or film of an achiral azobenzene polymer can bias the helical folding of the polymer chains.

Circularly Polarized Light (CPL): Irradiation with CPL can enantioselectively induce the trans-cis isomerization of the azobenzene units, leading to an excess of one helical form.

There is no direct evidence in the reviewed literature to suggest that Benzoic acid, 3-(phenylazo)- itself can act as a chiral inducer. However, as a component in a larger system, its azobenzene moiety can participate in the propagation of chirality. For example, if copolymerized with a chiral monomer, the chiral centers in the polymer backbone could influence the helical arrangement of the pendant 3-(phenylazo)benzoic acid groups. The photoisomerization of the azobenzene unit could then be used to modulate the induced chirality, effectively creating a chiroptical switch.

The study of chirality induction in azobenzene systems is crucial for the development of advanced materials for applications in optical data storage, liquid crystal displays, and asymmetric catalysis.

Derivatization and Structure Function Relationships of Benzoic Acid, 3 Phenylazo

Synthesis of Functionalized Azobenzene (B91143) Carboxylic Acids

The modification of the basic "Benzoic acid, 3-(phenylazo)-" structure is crucial for tailoring its properties for specific applications in materials science and molecular electronics. eurjchem.com Functionalization strategies focus on introducing new chemical groups to alter solubility, reactivity, and photo-responsive behavior.

To enable the integration of azobenzene carboxylic acids into larger systems like polymers, reactive moieties are often introduced. eurjchem.comresearchgate.net A common approach involves the alkylation of a precursor molecule with reagents like 1,6-dibromohexane (B150918) to attach a bromohexyl unit. eurjchem.comdntb.gov.ua This reactive bromine atom can then participate in subsequent conjugation reactions. eurjchem.com

Similarly, an ethoxycarbonyl group can be introduced, which serves as a precursor to a carboxylic acid. eurjchem.comeurjchem.com The synthesis can involve the etherification of a phenolic azobenzene with ethyl chloroacetate. eurjchem.com The resulting ethoxycarbonyl derivative can then be hydrolyzed, typically under alkaline conditions (e.g., using KOH in an ethanol-water mixture), to yield the final carboxylic acid functionality. eurjchem.comeurjchem.com This method provides a versatile route to obtaining azobenzene dyes with a reactive carboxylic acid group attached via a flexible linkage. eurjchem.com

Table 1: Synthesis of Functionalized Azobenzene Derivatives

Precursor Reagent(s) Functional Group Introduced Reference
Disperse Yellow 7 1) 1,6-dibromohexane, K₂CO₃ Bromohexyl eurjchem.com, researchgate.net
Disperse Yellow 7 1) Ethyl chloroacetate; 2) KOH (hydrolysis) Ethoxycarbonyl, then Carboxylic acid eurjchem.com, eurjchem.com

Schiff bases are formed through the condensation reaction between a primary amine and an active carbonyl group (aldehyde or ketone), resulting in an azomethine or imine (–CH=N–) linkage. uobasrah.edu.iqnih.gov This reaction is a versatile method for creating complex molecules containing azobenzene units. mdpi.com Typically, an azobenzene derivative containing an aldehyde, such as 2-hydroxy-5-(o-tolyldiazenyl)benzaldehyde, is dissolved in a solvent like methanol (B129727) or ethanol (B145695) and refluxed with an amine, for example, N-(3-Aminopropyl)imidazole or various aniline (B41778) derivatives. mdpi.comnih.gov The reaction can be catalyzed by a few drops of acid, like glacial acetic acid. uobasrah.edu.iq The resulting azo-Schiff bases combine the photochromic properties of the azobenzene moiety with the coordination capabilities of the imine group. researchgate.net

The general synthetic scheme involves reacting an azo-aldehyde with an aromatic amine. nih.gov For example, new azo Schiff bases have been prepared in excellent yields through the condensation of various aromatic amines with 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde. nih.gov

The synthesis of molecules containing two azobenzene units, known as bis-azobenzenes, allows for the creation of materials with enhanced photo-responsive properties. eurjchem.com One strategy for synthesizing bis-azobenzene derivatives with reactive groups starts with a commercially available precursor like Disperse Yellow 7 (DY7). eurjchem.comresearchgate.netdntb.gov.ua To attach a reactive bromohexyl unit, DY7 can be alkylated using an excess of 1,6-dibromohexane in the presence of a mild base like potassium carbonate (K₂CO₃). eurjchem.comeurjchem.com Using an excess of the dibromoalkane favors the formation of the mono-substitution product. eurjchem.com

Another approach involves palladium-catalyzed reactions to couple azobenzene units. beilstein-journals.org An efficient one-pot strategy has also been developed where the yield of bis-azobenzene versus mono-azobenzene depends on the electronic nature of the substituents on the aniline precursors and the molar ratio of the starting materials. scholaris.ca Anilines with electron-donating groups tend to favor the formation of bis-azobenzenes. scholaris.ca

Impact of Substituents on Molecular Properties

The electronic properties of "Benzoic acid, 3-(phenylazo)-" are significantly influenced by the nature and position of substituents on its aromatic rings. Substituents alter the molecule's electronic structure through a combination of inductive and resonance (conjugative) effects. semanticscholar.org

Electron-donating groups (EDGs), such as methoxy (B1213986) (–OCH₃) or hydroxy (–OH) groups, increase the electron density in the π-system through a p-π conjugative effect. rsc.org This can decrease the energy of the triplet state of the ligand, which in turn can enhance energy transfer to coordinated metal ions like Eu(III), thereby strengthening fluorescence emission intensities. rsc.org In contrast, electron-withdrawing groups (EWGs) like nitro (–NO₂) or cyano (–CN) groups decrease the electron density of the aromatic ring. researchgate.netnih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
Benzoic acid, 3-(phenylazo)-
1,6-dibromohexane
Potassium carbonate
Ethyl chloroacetate
Potassium hydroxide
2-hydroxy-5-(o-tolyldiazenyl)benzaldehyde
N-(3-Aminopropyl)imidazole
Aniline
Acetic acid
2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde
Disperse Yellow 7
Europium(III)
Methoxybenzoic acid
Hydroxybenzoic acid

Influence on Photochemical Characteristics (e.g., Quantum Yields, Isomerization Rates)

The photoisomerization between the trans and cis forms of azobenzene derivatives is a cornerstone of their functionality as molecular switches. The efficiency of this process, quantified by the quantum yield (Φ), and the speed at which it occurs (isomerization rate) are highly sensitive to the nature and position of substituents on the phenyl rings.

Derivatization of the Benzoic acid, 3-(phenylazo)- scaffold can significantly alter these photochemical parameters. For instance, the introduction of push-pull substituents—an electron-donating group on one phenyl ring and an electron-withdrawing group on the other—can lead to a redshift of the π-π* absorption band. nih.govnih.gov This spectral tuning can enhance the efficiency of photoisomerization by modulating the energy gap between the n-π* and π-π* excited states. nih.govnih.gov

The rate of thermal cis→trans isomerization is also heavily influenced by substituents. Electron-donating groups, particularly in the para position, tend to accelerate this thermal relaxation process. Conversely, certain substitution patterns can be designed to significantly increase the thermal half-life of the cis isomer, a crucial factor for applications requiring bistable states. chemrxiv.org

Table 1: Illustrative Photochemical Data for Substituted Azobenzenes

CompoundSolventExcitation Wavelength (nm)Φ(trans→cis)Φ(cis→trans)
Azobenzenen-Hexane3130.110.44
Azobenzenen-Hexane4360.250.56

Note: This table provides general data for the parent azobenzene to illustrate the principles of photoisomerization. Specific data for Benzoic acid, 3-(phenylazo)- and its derivatives require further experimental investigation.

Effects on Electrochemical Behavior (e.g., Redox Potentials, Isomerization of Radical Anions)

The electrochemical properties of Benzoic acid, 3-(phenylazo)- can be systematically tuned through derivatization. The reduction and oxidation potentials of the azobenzene core are sensitive to the electronic nature of the substituents. Electron-withdrawing groups, such as the carboxylic acid group in the meta position, are expected to make the reduction of the azo bridge more favorable (occur at less negative potentials). Conversely, electron-donating groups would have the opposite effect. nih.gov

The reduction of azobenzenes typically proceeds in two one-electron steps. The first step forms a stable radical anion, and the second, at more negative potentials, generates a dianion. utexas.edu The stability of these radical anions can be influenced by the surrounding chemical environment and the nature of the substituents.

A particularly interesting phenomenon is the electrocatalytically driven Z → E isomerization. The radical anion of the cis (Z) isomer can rapidly convert to the more stable trans (E) radical anion. acs.org This process is catalytic in electrons, meaning a substoichiometric amount of charge can trigger the isomerization of the entire bulk material. acs.org This provides a powerful, non-photonic method to control the isomeric state of the molecule. The rate of this radical anion isomerization is significantly faster than the thermal relaxation of the neutral species. acs.org

While specific redox potential values for Benzoic acid, 3-(phenylazo)- are not detailed in the available literature, studies on similar aromatic azo compounds provide a general framework for understanding its electrochemical behavior. utexas.edu

Modulation of Intermolecular Interactions and Optoelectronic Characteristics

Derivatization of Benzoic acid, 3-(phenylazo)- plays a crucial role in dictating its intermolecular interactions, which in turn governs its self-assembly, crystal packing, and ultimately, its optoelectronic properties in the solid state. The carboxylic acid group at the 3-position is a key functional handle for introducing strong, directional hydrogen bonds.

These hydrogen bonds can be exploited to form supramolecular structures, such as dimers or extended networks. uky.eduresearchgate.net The geometry of these assemblies will be influenced by the meta substitution pattern, which may lead to different packing motifs compared to its para-substituted isomer, 4-(phenylazo)benzoic acid. The latter is known to form stable mesophases due to strong hydrogen bonding and molecular polarizability.

The ability to control intermolecular interactions is critical for the design of optoelectronic materials. For instance, the alignment of azobenzene chromophores in a thin film or crystal can lead to anisotropic optical properties, which can be modulated by photoisomerization. This forms the basis for applications in optical data storage and light-actuated devices. nih.gov The introduction of functional groups that promote specific intermolecular interactions, such as π-π stacking or halogen bonding, can be used to engineer the bulk properties of materials derived from Benzoic acid, 3-(phenylazo)-.

Rational Design Principles for Tuning Properties

The targeted synthesis of Benzoic acid, 3-(phenylazo)- derivatives with tailored properties relies on a set of well-established rational design principles. These principles are derived from a deep understanding of the structure-property relationships in the broader class of azobenzene compounds.

Tuning Photochemical Properties:

Spectral Tuning: To redshift the absorption spectrum, "push-pull" systems are often employed, incorporating an electron-donating group (e.g., -NH2, -OR) on one ring and an electron-withdrawing group (e.g., -NO2, -CN) on the other. nih.govnih.gov The carboxylic acid group of Benzoic acid, 3-(phenylazo)- itself acts as a moderate electron-withdrawing group.

Quantum Yield and Isomerization Rate: The efficiency and speed of photoisomerization can be manipulated by altering the energy landscape of the excited states. Steric hindrance, introduced by bulky substituents near the azo bridge, can influence the isomerization pathway (rotation vs. inversion) and, consequently, the quantum yields and thermal relaxation rates. nih.gov

Thermal Stability of Isomers: To achieve long-lived cis states, which are essential for many applications, derivatization strategies focus on increasing the energy barrier for thermal isomerization. This can be achieved through electronic effects or by incorporating the azobenzene unit into a more rigid molecular architecture. chemrxiv.org

Tuning Electrochemical Properties:

Redox Potentials: The redox potentials of the azobenzene core can be predictably tuned by applying Hammett-type relationships. Electron-withdrawing substituents will increase the reduction potential (making it easier to reduce), while electron-donating substituents will decrease it. nih.gov This allows for the design of molecules with specific electrochemical windows for applications in redox-active materials and molecular electronics.

Tuning Intermolecular Interactions and Optoelectronic Properties:

Self-Assembly and Crystal Engineering: The carboxylic acid group is a primary tool for directing self-assembly through hydrogen bonding. By introducing other functional groups capable of specific non-covalent interactions (e.g., halogens for halogen bonding, extended aromatic systems for π-π stacking), it is possible to program the formation of desired supramolecular architectures in the solid state. researchgate.net

Optoelectronic Response: The collective optical and electronic properties of a material are a direct consequence of the arrangement of its molecular components. Rational design in this context involves choosing substituents that not only tune the properties of the individual molecule but also promote an organization that leads to the desired bulk characteristic, such as a large change in refractive index upon photoisomerization.

By systematically applying these design principles, researchers can create a diverse library of Benzoic acid, 3-(phenylazo)- derivatives with finely tuned properties, optimized for a wide range of scientific and technological applications.

Applications in Advanced Materials and Molecular Devices

Photoresponsive Materials

Photoresponsive materials can change their physical or chemical properties in response to light stimuli. The incorporation of azobenzene (B91143) moieties like Benzoic acid, 3-(phenylazo)- allows for the creation of materials that can be controlled remotely, with high spatial and temporal precision, using light.

Smart Coatings and Sensors

Smart coatings are advanced films that can respond to environmental stimuli, offering functionalities such as self-cleaning, self-healing, or sensing. Azobenzene-containing polymers are utilized in smart coatings where their photoisomerization can induce changes in surface properties like wettability, adhesion, and topography. The reversible trans-cis isomerization of the azobenzene unit, driven by light, can alter the polarity and shape of the coating's surface at a molecular level.

While specific applications of Benzoic acid, 3-(phenylazo)- in smart coatings are not extensively detailed in available research, its inherent photochromic nature makes it a suitable candidate for such technologies. The general principle involves the large-scale molecular motion initiated by the isomerization of the azobenzene groups, which can lead to a flow or deformation of the polymer matrix, effectively creating a dynamic surface. This capability is foundational for developing light-responsive surfaces for applications in photopharmacology and self-cleaning materials. light-am.com

Photochromic Systems for Molecular Electronics

Photochromic molecules are considered key components for the development of molecular-scale electronic devices, such as switches and data storage units. nih.gov The two distinct isomers of an azobenzene molecule (trans and cis) can represent the "0" and "1" states of a binary system. The reversible conversion between these states using light allows for the writing, erasing, and rewriting of information at the molecular level.

A significant physical transformation accompanies the photoisomerization process, which defines these molecules as photoswitches with potential in various molecular electronic devices. nih.govresearchgate.net Research into meta-substituted azobenzenes has provided insights into their structure-property relationships. The introduction of an electron-withdrawing group, such as the carboxylic acid in Benzoic acid, 3-(phenylazo)-, at the meta position has been shown to significantly influence the electronic absorption spectra of the E (trans) and Z (cis) isomers. mdpi.com This tuning of electronic properties is critical for designing functional molecular switches. Although the specific integration of Benzoic acid, 3-(phenylazo)- into a molecular electronic device has not been detailed, its fundamental photoswitching capability aligns with the requirements for such applications.

Light-Responsive Materials for External Control

The ability to control material properties externally without direct contact is a significant advantage of using light as a stimulus. Azobenzene-containing materials excel in this regard. The isomerization from the linear trans form to the bent cis form induces mechanical stress within a polymer matrix, which can translate into macroscopic changes in shape, volume, or surface topography. light-am.com This phenomenon allows for the fabrication of light-driven actuators, artificial muscles, and reconfigurable surfaces.

Research on asymmetric meta-substituted azobenzenes reveals important details about their switching behavior. Unlike many other azobenzenes, those with electron-withdrawing groups in the meta position exhibit a significantly longer thermal half-life for the Z (cis) isomer. mdpi.com This increased stability of the metastable state is a crucial property for applications requiring the light-induced state to be maintained for extended periods before being intentionally reverted with another light stimulus. The photochemical stability of these meta-substituted compounds during repeated isomerization cycles further underscores their suitability for robust light-responsive materials. mdpi.com

Table 1: Thermal Relaxation Properties of Meta-Substituted Azobenzenes at 25°C This table presents data for a representative meta-substituted azobenzene with an electron-withdrawing group (AB.CO2Me), which is analogous to Benzoic acid, 3-(phenylazo)-.

CompoundHalf-life (τ1/2) of Z-to-E IsomerizationTime for Complete Back Isomerization
AB.CO2Me~9.5 hoursNot specified

Data sourced from a study on meta-substituted asymmetric azobenzenes, highlighting the slower relaxation rate for compounds with electron-withdrawing groups. mdpi.com

Polymer Chemistry

The integration of Benzoic acid, 3-(phenylazo)- into polymer structures is a key strategy for harnessing its photoresponsive properties in solid-state materials. This can be achieved either by incorporating it as a functional monomer into the polymer backbone or by forming non-covalent supramolecular complexes.

Incorporation as Functional Monomers into Polymer Matrices

Benzoic acid, 3-(phenylazo)- can serve as a functional monomer to impart photoresponsive characteristics to polymers. While direct polymerization studies of this specific monomer are not widely documented, established synthetic routes in polymer chemistry suggest plausible methods for its incorporation. One common strategy is to first convert the carboxylic acid group into a more reactive functional group, such as an acyl chloride (3-(phenylazo)benzoyl chloride). This reactive intermediate can then be reacted with polymers containing hydroxyl or amine groups (e.g., polystyrene derivatives, polyacrylates) to covalently attach the azobenzene moiety as a side chain. researchgate.net

Supramolecular Polymer-Azobenzene Complexes

Supramolecular chemistry offers an alternative to covalent polymerization for creating functional materials. This approach relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to assemble molecules into ordered, polymeric structures. Benzoic acid, 3-(phenylazo)- is well-suited for this purpose due to its molecular structure.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, enabling it to form predictable and stable interactions with complementary functional groups on a polymer backbone. mdpi.comnih.gov Furthermore, the two aromatic rings of the azobenzene unit can participate in π-π stacking interactions, which contribute to the stability and ordering of the supramolecular assembly. mdpi.com By combining a polymer with complementary binding sites and Benzoic acid, 3-(phenylazo)-, it is possible to form a supramolecular complex where the photoresponsive behavior of the azobenzene unit is imparted to the entire material assembly. This method allows for the creation of dynamic and reversible materials where the photo-switch can be used to control the assembly and disassembly of the supramolecular structure.

Molecular Switches and Machines

The principle of photoisomerization that drives photoresponsive polymers also underpins the function of azobenzene derivatives as molecular switches and components of molecular machines.

Design Principles for Molecular Photoswitches

A molecular photoswitch is a molecule that can be reversibly shifted between two or more stable states by the action of light. Azobenzene and its derivatives are archetypal molecular photoswitches. The design of these switches is centered around the significant structural and electronic changes that accompany the trans-cis isomerization.

Key design principles for azobenzene-based photoswitches include:

Wavelength Selectivity : The trans and cis isomers should have distinct absorption spectra to allow for selective switching between states using different wavelengths of light. Typically, the trans isomer has a strong π-π* absorption in the UV region, while the cis isomer has a weaker n-π* absorption at longer wavelengths in the visible spectrum.

High Quantum Yield : The efficiency of the photoisomerization process, known as the quantum yield, should be high to ensure that a low dose of light can induce a significant change in the isomeric ratio.

Thermal Stability of States : For many applications, it is desirable for both the trans and cis states to be thermally stable, preventing spontaneous conversion in the absence of a light stimulus. The thermal stability of the cis isomer can be tuned by chemical modification.

Fatigue Resistance : The switch should be able to undergo a large number of switching cycles without significant degradation.

While specific detailed studies on the photoswitching properties of Benzoic acid, 3-(phenylazo)- are not extensively documented in publicly available literature, its structural similarity to other well-studied azobenzene derivatives, such as 4-(phenylazo)benzoic acid, suggests it will exhibit analogous photoswitchable behavior. 4-(Phenylazo)benzoic acid is a known photo-isomerisable molecule that has been utilized in the development of photoreversible switches.

Azobenzene as a Conformational Switch in Synthetic Structures

The significant change in geometry between the elongated trans form and the bent cis form of the azobenzene unit can be harnessed to control the conformation of larger molecular architectures. By strategically incorporating an azobenzene derivative into a synthetic structure, it is possible to induce a conformational change in the entire structure upon photoisomerization.

For example, when integrated into a macrocycle or a linear polymer, the change in the end-to-end distance of the azobenzene unit during isomerization can force the larger molecule to bend, fold, or stretch. This principle has been used to control the activity of enzymes, modulate the binding of guest molecules in host-guest systems, and create light-driven molecular grippers.

The carboxylic acid group in Benzoic acid, 3-(phenylazo)- provides a convenient attachment point for its incorporation into larger synthetic structures, making it a potentially valuable component for creating photo-controlled molecular systems.

Dyes and Pigments

The strong light absorption properties of azobenzene compounds have led to their widespread use as dyes and pigments.

Chromophoric Properties and Coloration

The color of azobenzene derivatives arises from the presence of the azo group (-N=N-), which acts as a chromophore. This group, in conjunction with the attached aromatic rings, forms an extended π-conjugated system that absorbs light in the visible region of the electromagnetic spectrum.

Benzoic acid, 3-(phenylazo)- possesses strong chromophoric properties and typically exhibits an orange to brown color. The exact color and absorption characteristics are influenced by the electronic nature of the substituents on the phenyl rings and the solvent environment. The UV-Vis absorption spectrum of Benzoic acid, 3-(phenylazo)- is characterized by a strong absorption band in the range of 400–500 nm, which is attributed to the π-π* electronic transition of the azo chromophore. For comparison, the related isomer, 4-(phenylazo)benzoic acid, also shows strong absorption in a similar region of the spectrum.

Interactive Data Table: Spectral Properties of Phenylazobenzoic Acid Isomers
CompoundIsomer PositionApprox. λmax (nm) Typical Appearance
Benzoic acid, (phenylazo)-3400-500Orange to Brown
Benzoic acid, (phenylazo)-4Not specifiedNot specified

Stability under Light Exposure

For a compound to be an effective dye or pigment, it must exhibit good stability when exposed to light, to prevent fading. Azo compounds are generally known for their stability under light exposure. Studies on the application of Benzoic acid, 3-(phenylazo)- as a textile dye have indicated that it provides excellent color fastness and resistance to fading. This stability is a key property that makes it suitable for use in products that are regularly subjected to UV radiation and visible light.

While all organic dyes are susceptible to some degree of photodegradation over time, the chemical structure of azobenzene derivatives provides a degree of robustness. The degradation pathways can involve photo-oxidation or photoreduction of the azo group, leading to a loss of color. The rate of degradation is influenced by factors such as the intensity and wavelength of the light, the presence of oxygen, and the surrounding chemical environment (e.g., the type of polymer matrix it is embedded in).

Textile Dyeing Applications

The primary and most established application of Benzoic acid, 3-(phenylazo)- is in the manufacturing of dyes and pigments. The presence of the azo group acts as a strong chromophore, which is responsible for the compound's ability to absorb light and impart vivid color. researchgate.net

Key characteristics of its use in dyeing include:

Coloration Properties : The compound typically provides an orange to brown hue, making it suitable for a range of color applications in the textile industry. researchgate.net

Dye Classification : Due to the presence of the acidic carboxylic acid group, it is applied to textiles as an acid dye. Acid dyes are particularly effective for protein fibers, forming strong bonds with materials like wool and silk through ionic interactions and hydrogen bonding. dharmatrading.comjacquardproducts.com The dyeing process typically occurs in an acidic bath, where the acid protonates the amino groups in the fibers, allowing the negatively charged dye anion to bind effectively. tul.cz

Stability : Azo compounds are noted for their stability, particularly their resistance to degradation upon exposure to light. researchgate.net This property is crucial for textile applications, ensuring that the dyed fabrics retain their color over time. While specific fastness ratings for this particular dye are not readily available in public literature, the general properties of related acid azo dyes suggest moderate to good fastness levels.

The table below summarizes the general performance characteristics expected from acid azo dyes of this type when applied to protein fibers.

PropertyTypical PerformanceFiber Type
Light Fastness Moderate to GoodWool, Silk, Nylon
Wash Fastness Moderate to GoodWool, Silk, Nylon
Application pH Acidic (e.g., pH 4-6)Wool, Silk, Nylon

Note: Specific performance can vary based on the dyeing process, fabric type, and presence of other finishing agents.

Organic Synthesis Intermediate

Beyond its direct use as a colorant, Benzoic acid, 3-(phenylazo)- serves as a valuable intermediate in organic synthesis. The molecule's bifunctional nature—possessing both a carboxylic acid group and a phenylazo group—allows it to be a versatile precursor for the creation of more complex chemical structures. researchgate.net

The reactivity of its functional groups enables its use in various synthetic pathways:

Carboxylic Acid Group Reactivity : The -COOH group can undergo standard reactions such as esterification, amidation, or conversion to an acyl chloride. This allows for the incorporation of the phenylazo moiety into larger molecules, including polymers and bioactive compounds. ijarsct.co.inekb.eg For instance, it can be used to synthesize functional polymers where the azo group imparts photoresponsive properties. researchgate.net

Azo Group as a Functional Moiety : The azo group itself is a key functional component that can be modified or used to impart specific properties to the final product.

Synthesis of Heterocyclic Compounds : Azo-containing benzoic acids are used as precursors in the synthesis of various heterocyclic compounds. These resulting molecules have been investigated for a range of biological activities and are a focus of medicinal chemistry research. researchgate.netresearchgate.net For example, derivatives can be used to create complex structures like phenazine-1-carboxylic acid esters. nih.gov

The synthesis of Benzoic acid, 3-(phenylazo)- itself is typically achieved through a diazotization reaction, a standard method for creating azo compounds. researchgate.net

Potential for Energy Storage Applications

Emerging research has identified azo compounds as a promising class of organic electrode materials for advanced energy storage systems, particularly lithium-ion batteries. nih.gov The potential of these materials stems from the electrochemical activity of the azo (-N=N-) functional group, which can undergo reversible redox reactions.

The fundamental mechanism involves the reversible reaction of the azo group with lithium ions during the charge and discharge cycles of a battery. nih.gov This process allows for the storage and release of energy. Research on related azobenzene derivatives has demonstrated their potential for creating stable and high-rate alkali-ion batteries.

While specific studies on the electrochemical performance of Benzoic acid, 3-(phenylazo)- are not extensively documented in the available literature, the broader class of azobenzene compounds has shown significant promise. For example, studies on other isomers and derivatives have yielded positive results, suggesting that the core azo chemistry is viable for these applications. The general redox properties of azobenzenes make them promising candidates for further investigation in the field of energy storage. researchgate.netnih.gov The presence of the carboxylic acid group could also be used to anchor the molecule to electrode surfaces or to tune its electrochemical properties. However, further research is required to determine the specific performance metrics, such as capacity, cycle life, and efficiency, of the 3-isomer in a battery system.

Advanced Analytical Techniques in Azobenzene Research

Time-Resolved Spectroscopy (e.g., Nanosecond UV-Vis Pulses) for Isomerization Tracking

Time-resolved spectroscopy is a powerful tool for monitoring the rapid structural changes that occur during the photoisomerization of azobenzene (B91143) derivatives. By using short pulses of light, researchers can initiate the isomerization and then probe the subsequent changes in the molecule's absorption spectrum on timescales ranging from femtoseconds to nanoseconds.

When "Benzoic acid, 3-(phenylazo)-" or similar azobenzenes are irradiated with UV light, they undergo a transition from the thermodynamically stable trans isomer to the metastable cis isomer. unibo.it This process involves transitions between different electronic states (S₀, S₁, S₂) and occurs on a picosecond timescale. nih.gov Nanosecond UV-Vis pulses can be employed to track the kinetics of both the forward (trans-to-cis) and reverse (cis-to-trans) isomerization processes. The trans isomer typically has a strong π→π* absorption band in the UV region, while the cis isomer has a weaker n→π* absorption band at longer wavelengths in the visible region. nih.gov By monitoring the changes in absorbance at these characteristic wavelengths over time, the rate of isomerization and the lifetimes of the excited states can be determined. For instance, femtosecond time-resolved UV-visible absorption spectroscopy has been used to study the UV photochemistry of trans-azobenzene in solution, revealing transient absorptions with lifetimes on the order of picoseconds, which are attributed to the S₂ (ππ*) excited state and subsequent internal conversion. acs.org

Key Findings from Time-Resolved Spectroscopy of Azobenzene Derivatives:

ParameterObservationSignificance
Excited State Lifetimes S₂ (ππ*) state lifetime is on the order of 0.9 ± 0.2 ps in nonpolar solvents and 1.2 ± 0.2 ps in acetonitrile. acs.orgProvides insight into the initial steps of the photoisomerization process.
Ground State Recovery The recovery of the ground-state absorption occurs on a longer timescale, around 13-16 ps. acs.orgIndicates the timescale for the molecule to return to a stable electronic state after excitation.
Isomerization Mechanism Studies support different decay pathways, including rotation in the S₂ state and inversion in the S₁ state. acs.orgHelps to understand the molecular motions that lead to the change in isomeric form.
Solvent Effects The lifetimes of excited states and the quantum yield of photoisomerization can be influenced by the solvent. acs.orgacs.orgDemonstrates the role of the local environment in the isomerization process.

Scanning Tunneling Microscopy (STM) for Photoisomerization on Surfaces

Scanning Tunneling Microscopy (STM) offers the unique capability to visualize and manipulate individual molecules on a surface. This technique has been instrumental in studying the photoisomerization of azobenzene derivatives, including those similar to "Benzoic acid, 3-(phenylazo)-", at the single-molecule level.

In a typical STM experiment, azobenzene molecules are adsorbed onto a conductive surface, such as gold. The STM tip can then be used to both induce and observe the trans-cis isomerization. The isomerization can be triggered by applying a voltage pulse from the STM tip, which provides the energy required to overcome the isomerization barrier. acs.orgresearchgate.net The two isomers, trans and cis, have distinct topographic signatures in STM images due to their different shapes; the trans isomer is nearly planar, while the cis isomer has a three-dimensional, nonplanar structure. acs.org This allows for the direct observation of the switching event.

Research has shown that the electric field in the STM junction, rather than the tunneling current itself, can induce the reversible isomerization of specifically designed azobenzene molecules. acs.org This finding is significant as it opens up possibilities for controlling molecular switches on surfaces with high spatial precision.

STM-Induced Isomerization of Azobenzene Derivatives on Au(111):

ParameterObservationReference
Inducement Method Application of a voltage pulse from the STM tip. acs.orgresearchgate.net
Reversibility The isomerization between trans and cis states is reversible. acs.org
Mechanism Induced by the electric field in the STM junction. acs.org
Spatial Control Possible to switch many molecules within an island simultaneously due to the spatial extension of the electric field. acs.org

Photomodulated Voltammetry for Electrochemical Analysis of Isomers

The electrochemical properties of the trans and cis isomers of azobenzene derivatives can differ, providing a basis for their analysis using voltammetric techniques. However, the electrochemical analysis of the cis isomer is often challenging due to its rapid isomerization back to the more stable trans form, especially upon the formation of the anion radical. acs.org

Photomodulated voltammetry is a specialized technique that can be used to study the electrochemistry of short-lived species. In this method, the solution is irradiated with light to generate the cis isomer in situ, and the electrochemical response is measured simultaneously. This allows for the detection and characterization of the cis isomer before it has a chance to revert to the trans form. acs.org

Studies have shown that the metastable cis isomer of some azobenzenes can be more easily reduced than the trans isomer by nearly 200 mV. acs.org The challenge lies in the fast kinetics of the isomerization of the cis anion radical. To observe the distinct voltammetric signals of the isomers, very high sweep rates or low temperatures may be required. acs.org Photomodulated voltammetry provides a means to overcome these challenges by creating a sufficient concentration of the cis isomer at the electrode surface for detection.

Gel Permeation Chromatography (GPC) for Polymer Characterization

When "Benzoic acid, 3-(phenylazo)-" is incorporated into a polymer, for example, as a side chain, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing the resulting macromolecule. GPC separates polymers based on their size or hydrodynamic volume in solution. wikipedia.orgintertek.com

In a GPC experiment, a solution of the polymer is passed through a column packed with porous gel beads. eag.com Larger polymer molecules cannot enter the pores and therefore travel a shorter path, eluting from the column more quickly. Smaller molecules can diffuse into the pores, leading to a longer retention time. unt.edu By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the unknown polymer sample can be determined. wikipedia.org

GPC is crucial for understanding how the incorporation of the azobenzene moiety affects the polymer's properties. It provides essential data on the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ), which are critical parameters that influence the material's mechanical and thermal properties. wikipedia.orgazom.com

Typical Information Obtained from GPC of Azobenzene-Containing Polymers:

ParameterDescriptionImportance
Number Average Molecular Weight (Mₙ) The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.Influences properties like brittleness and flow.
Weight Average Molecular Weight (Mₙ) Reflects the contribution of larger molecules to the overall molecular weight.Correlates with properties like strength and toughness. azom.com
Polydispersity Index (Đ) A measure of the breadth of the molecular weight distribution.A value of 1 indicates a monodisperse polymer; higher values indicate a broader distribution.
Molecular Weight Distribution A plot of the relative amount of polymer versus molecular weight.Provides a detailed picture of the different chain lengths present in the sample.

Polarized Optical Microscopy (POM) for Material Characterization

Polarized Optical Microscopy (POM) is a valuable technique for characterizing the anisotropic properties of materials, particularly those containing liquid crystalline phases or exhibiting photo-induced ordering. When "Benzoic acid, 3-(phenylazo)-" is part of a liquid crystalline polymer or a material that can be optically aligned, POM can be used to visualize the texture of the mesophases and to observe changes in birefringence upon irradiation. unibuc.roijsr.net

In POM, the sample is placed between two polarizing filters. Anisotropic materials, such as liquid crystals, will appear bright against a dark background, and their specific textures can be used to identify the type of liquid crystalline phase (e.g., nematic, smectic). unibuc.ro The photoisomerization of the azobenzene units can induce a change in the alignment of the molecules, leading to a change in the observed texture or birefringence. For example, UV irradiation can transform azobenzene groups from an anisotropic trans state to an isotropic cis state, which can be observed as a change in the POM image. researchgate.net This property is the basis for applications such as optical data storage and photo-switchable adhesives. researchgate.net

Thermographic Camera for Photothermal Effect Monitoring

The photoisomerization of azobenzene derivatives is often accompanied by the absorption and release of energy, leading to a photothermal effect. A thermographic camera, which detects infrared radiation, can be used to monitor the temperature changes in a sample containing "Benzoic acid, 3-(phenylazo)-" during photoisomerization.

When the cis isomer reverts to the more stable trans isomer, either through visible light irradiation or thermal relaxation, the stored energy is released as heat. oaepublish.com An IR thermal imaging camera can capture this heat release in real-time, providing a spatial and temporal map of the temperature changes. oaepublish.com This technique is particularly useful for characterizing the performance of azobenzene-based systems for photothermal energy storage and release. By analyzing the thermographic data, researchers can quantify the amount of heat released and the rate of the process.

Future Research Directions in Benzoic Acid, 3 Phenylazo Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Current synthetic methods for Benzoic acid, 3-(phenylazo)- often involve multi-step procedures that can be time-consuming and may result in modest yields. Future research will likely focus on developing more efficient and selective synthetic routes. This includes the exploration of novel catalysts, such as metal-organic frameworks (MOFs) or nanoparticle-based catalysts, to improve reaction rates and reduce the formation of unwanted byproducts. Additionally, the development of one-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel, could significantly streamline the production of this compound and its derivatives. The use of flow chemistry techniques, which allow for continuous production and precise control over reaction parameters, also presents a promising avenue for scalable and efficient synthesis.

Exploration of New Derivatization Strategies for Tailored Properties

The functionalization of the Benzoic acid, 3-(phenylazo)- scaffold is a key strategy for tuning its physicochemical properties. Future research will delve into new derivatization strategies to create a diverse library of compounds with tailored characteristics. This could involve introducing various functional groups onto the phenyl rings or modifying the carboxylic acid moiety. For instance, the incorporation of long alkyl chains could enhance solubility in nonpolar solvents, while the addition of charged groups could improve water solubility. Furthermore, the synthesis of oligomeric and polymeric materials containing the 3-(phenylazo)benzoic acid unit could lead to materials with unique optical and mechanical properties.

Deeper Understanding of Isomerization Mechanisms and Kinetics in Complex Environments

The photoisomerization of the azobenzene (B91143) moiety between its trans and cis forms is a key feature of Benzoic acid, 3-(phenylazo)-. While the basic principles of this process are well-understood, a deeper understanding of the isomerization mechanisms and kinetics in complex environments is needed. Future studies will likely employ advanced spectroscopic techniques, such as femtosecond transient absorption spectroscopy, to probe the ultrafast dynamics of the isomerization process. Investigating the influence of the surrounding environment, including solvent polarity, viscosity, and confinement within nanostructures, on the isomerization quantum yields and thermal relaxation rates will be crucial for designing more efficient and robust molecular switches and photosensitive materials.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules, thereby guiding experimental efforts. Future research will increasingly rely on advanced computational modeling to design new derivatives of Benzoic acid, 3-(phenylazo)- with specific functionalities. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, isomerization energies, and other photophysical properties of novel compounds. Molecular dynamics (MD) simulations can provide insights into the conformational changes and intermolecular interactions that govern the behavior of these molecules in different environments. This predictive capability will accelerate the discovery of new materials with optimized performance for applications in areas such as optical data storage and molecular machinery.

Integration into Next-Generation Smart Materials and Molecular Devices

A significant focus of future research will be the integration of Benzoic acid, 3-(phenylazo)- and its derivatives into next-generation smart materials and molecular devices. The photoresponsive nature of the azobenzene unit makes it an ideal component for creating materials that can change their properties in response to light. Potential applications include the development of light-controlled drug delivery systems, photo-switchable catalysts, and self-healing polymers. Furthermore, the ability to control the shape and conformation of molecules containing the 3-(phenylazo)benzoic acid moiety opens up possibilities for the construction of molecular-scale machines, such as light-driven motors and actuators. Research in this area will involve the synthesis of complex supramolecular architectures and the characterization of their dynamic behavior at the single-molecule level.

Q & A

Q. Table 1: Key Spectroscopic Signatures

Functional GroupUV-Vis (λₘₐₓ)IR (cm⁻¹)NMR (δ, ppm)
Azo (-N=N-)400–500 nm1450–1600-
Carboxylic acid-1700~12.5 (O-H)

Advanced: What are the common sources of yield variability in the synthesis of azo-linked benzoic acid derivatives, and how can they be mitigated?

Methodological Answer:
Yield variability arises from:

  • Incomplete Diazotization : Ensure stoichiometric excess of NaNO₂ and HCl. Monitor reaction progress via starch-iodide paper for residual nitrous acid .
  • Coupling pH Sensitivity : Maintain pH 8–10 using sodium acetate buffer. Deviations lead to premature protonation of the diazonium salt, reducing coupling efficiency .
  • Byproduct Formation : Use recrystallization with activated charcoal to adsorb colored impurities. Solvent selection (e.g., ethanol vs. DMSO) impacts crystal quality .

Advanced: How does the substitution pattern on the phenyl ring affect the solubility and thermal stability of 3-(phenylazo)benzoic acid?

Methodological Answer:

  • Solubility : Electron-withdrawing groups (e.g., -NO₂ at the para position) enhance solubility in polar solvents (water, ethanol) due to increased polarity. Hydrophobic substituents (e.g., -CH₃) reduce aqueous solubility .
  • Thermal Stability : Azo compounds decompose at elevated temperatures (>200°C). Meta-substituted derivatives show higher thermal stability compared to ortho isomers due to reduced steric strain .

Q. Table 2: Solubility in Selected Solvents

SubstituentWater (g/100 mL)Ethanol (g/100 mL)DMSO (g/100 mL)
-NO₂ (para)0.152.38.7
-CH₃ (meta)0.021.86.5

Advanced: What strategies are effective in resolving contradictory data regarding the photostability of azo-based benzoic acid compounds in different solvent systems?

Methodological Answer:

  • Controlled Irradiation Studies : Exclude oxygen by conducting experiments under nitrogen. Measure degradation kinetics (UV-Vis) to compare rates in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents .
  • Computational Modeling : Use DFT calculations to predict bond dissociation energies of the azo group. Correlate with experimental half-lives to identify solvent-specific stabilization mechanisms .
  • Additive Screening : Introduce radical scavengers (e.g., ascorbic acid) to determine if degradation is radical-mediated. This clarifies whether contradictions arise from solvent polarity or reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.